N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRDSBPPKBVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337223 | |
| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81864-14-4 | |
| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
This guide provides a comprehensive technical overview of the synthetic pathway for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a key intermediate in various chemical and pharmaceutical research areas. The document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles, safety considerations, and purification strategies. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
This compound is a functionalized benzodioxole derivative. The synthesis of this compound is a critical step in more complex molecular constructions. The primary transformation involves the regioselective nitration of the aromatic ring of N-(1,3-benzodioxol-5-yl)acetamide. The strategic placement of the nitro group at the 6-position is governed by the directing effects of the existing substituents on the benzene ring.
The overall synthesis can be broken down into two primary stages:
-
Acetylation of 3,4-methylenedioxyaniline: This initial step serves to protect the amine functionality and modulate its directing effect during the subsequent nitration.
-
Regioselective Nitration: The introduction of a nitro group onto the aromatic ring of N-(1,3-benzodioxol-5-yl)acetamide.
This guide will focus on the second and most critical step: the nitration of N-(1,3-benzodioxol-5-yl)acetamide.
Mechanistic Insights and Regioselectivity
The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction, specifically nitration. The regiochemical outcome of this reaction is dictated by the electronic effects of the substituents already present on the aromatic ring: the acetamido group (-NHCOCH₃) and the methylenedioxy group (-O-CH₂-O-).
Both the acetamido and the methylenedioxy groups are activating and ortho-, para-directing. The acetamido group, due to the lone pair of electrons on the nitrogen atom, strongly activates the ring towards electrophilic attack at the positions ortho and para to it. Similarly, the methylenedioxy group, with its electron-donating oxygen atoms, also activates the ring and directs incoming electrophiles to its ortho and para positions.
In the case of N-(1,3-benzodioxol-5-yl)acetamide, the positions ortho to the acetamido group are the 4- and 6-positions. The position para to the acetamido group is occupied by the methylenedioxy bridge. The positions ortho to the methylenedioxy group are the 4- and 7-positions (or symmetrically, the 5- and 4-positions relative to the individual oxygens). The combined directing effects of both groups strongly favor substitution at the 6-position, which is ortho to the powerful acetamido directing group and ortho to one of the oxygen atoms of the methylenedioxy group. This leads to a high degree of regioselectivity for the desired product, this compound.[1]
Experimental Protocol: Nitration of N-(1,3-benzodioxol-5-yl)acetamide
This protocol is adapted from established procedures for the nitration of similar aromatic compounds and is designed to ensure a high yield and purity of the final product.[2]
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purity/Concentration |
| N-(1,3-benzodioxol-5-yl)acetamide | C₉H₉NO₃ | 179.17 | >98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.5% |
| Crushed Ice | H₂O | 18.02 | N/A |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 95% or absolute |
| Distilled Water | H₂O | 18.02 | N/A |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
pH paper
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.056 mol) of N-(1,3-benzodioxol-5-yl)acetamide in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature drops to 0-5 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5.0 mL of concentrated nitric acid (70%) to 10 mL of glacial acetic acid. Swirl the mixture gently and allow it to cool in the ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of N-(1,3-benzodioxol-5-yl)acetamide over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Product Precipitation: Carefully and slowly pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate of the crude product will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper. This step is critical to remove any residual acid.
-
Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification
The crude this compound can be purified by recrystallization from ethanol to yield a product with high purity.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product.
Visualization of the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
Safety and Handling Precautions
-
Acid Handling: Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.
-
Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the position of the nitro group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups (e.g., nitro group, amide carbonyl).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Broader Applications and Further Transformations
This compound is a versatile intermediate. For instance, the nitro group can be reduced to an amine, and the acetamido group can be hydrolyzed to a primary amine, opening up possibilities for further functionalization. One documented transformation is the hydrolysis of the acetamido group to yield 5-amino-6-nitro-1,3-benzodioxole.[3] This subsequent product can serve as a building block for more complex molecules.
Conclusion
The synthesis of this compound via the nitration of N-(1,3-benzodioxol-5-yl)acetamide is a well-established and reliable procedure. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental protocol, researchers can efficiently produce this valuable intermediate. Careful control of reaction conditions, proper safety precautions, and thorough purification are paramount to achieving a high yield of a pure product, suitable for downstream applications in research and development.
References
-
Sousa, Â. F., Telo, J. P., & Santos, P. P. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
- Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 56(1-2), 49-52.
-
PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]
Sources
An In-Depth Technical Guide to N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide. This compound, featuring a substituted benzodioxole core, represents a molecule of interest in medicinal chemistry and drug discovery due to the known biological activities associated with both the benzodioxole and nitro-aromatic moieties. This document outlines a probable synthetic pathway, details the necessary analytical techniques for its characterization, and discusses the interpretation of the expected spectroscopic data. Safety considerations for handling this and related compounds are also addressed.
Introduction: The Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The benzodioxole ring system is known to be a substrate for and inhibitor of cytochrome P450 enzymes, a critical consideration in drug metabolism and potential drug-drug interactions. The incorporation of a nitro group onto this scaffold, as seen in this compound, introduces a strong electron-withdrawing group that can further modulate its biological activity and chemical reactivity. Nitroaromatic compounds are themselves a class of molecules with diverse pharmacological applications, including antimicrobial and anticancer activities.
This guide focuses on this compound, providing a detailed examination of its molecular characteristics and the methodologies required for its synthesis and verification.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a 1,3-benzodioxole ring system substituted with a nitro group at the 6-position and an acetamido group at the 5-position.
Systematic Name: this compound CAS Number: 81864-14-4 Molecular Formula: C₉H₈N₂O₅ Molecular Weight: 224.17 g/mol
The presence of the nitro and acetamido groups on the aromatic ring significantly influences the electron distribution and overall polarity of the molecule. The nitro group is strongly electron-withdrawing, while the acetamido group is generally considered an activating group, though its amide resonance can also withdraw electron density. The interplay of these substituents dictates the molecule's reactivity and potential for intermolecular interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| LogP | 1.2 - 1.8 |
| Topological Polar Surface Area (TPSA) | 109.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
Note: These values are based on computational models and may differ from experimental results.
Synthesis of this compound
The most logical and documented synthetic route to this compound involves the acetylation of its corresponding amine precursor, 6-nitro-1,3-benzodioxol-5-amine. This precursor can be synthesized from 5-acetamido-1,3-benzodioxole.
Synthesis of the Precursor: 6-Nitro-1,3-benzodioxol-5-amine
The synthesis of the amine precursor has been described and involves the deacetylation of this compound.[1] This suggests that the acetylation of the resulting amine is a feasible and reversible process.
Experimental Protocol: Deacetylation to 6-Nitro-1,3-benzodioxol-5-amine [1]
-
Dissolve 40 g of this compound in 4 L of methanol with heating in a 10 L round-bottom flask equipped with a reflux condenser.
-
To this hot solution, add a boiling solution of 40 g of sodium methoxide in 4 L of methanol.
-
Boil the mixture under reflux for exactly 15 minutes.
-
Interrupt the reaction by adding 220 mL of glacial acetic acid.
-
Remove the methanol by distillation.
-
Remove the last traces of methanol and acetic acid by a two-fold evaporation with toluene.
-
Dissolve the product in 3 L of methylene chloride and remove any inorganic residues by suction filtration.
-
Filter the methylene chloride solution through silicon dioxide and evaporate in vacuo.
-
Recrystallize the residue from isopropanol to yield 6-nitro-1,3-benzodioxol-5-amine.
Acetylation of 6-Nitro-1,3-benzodioxol-5-amine
The final step to obtain this compound is the N-acetylation of 6-nitro-1,3-benzodioxol-5-amine. This is a standard transformation for which general procedures are well-established.
Experimental Protocol: Acetylation of 6-Nitro-1,3-benzodioxol-5-amine
This is a generalized protocol based on standard acetylation procedures for aromatic amines.
-
In a round-bottom flask, dissolve 1 equivalent of 6-nitro-1,3-benzodioxol-5-amine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane or chloroform.
-
Add 1.1 to 1.5 equivalents of acetic anhydride. A catalytic amount of a strong acid (e.g., sulfuric acid) can be added if using glacial acetic acid as the solvent. If using an inert solvent, a base such as pyridine or triethylamine (1.1-1.5 equivalents) should be added to act as a scavenger for the acetic acid byproduct.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acid catalyst.
-
If the product precipitates, it can be collected by filtration, washed with water, and dried.
-
If the product remains in the organic phase, perform a liquid-liquid extraction. Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: Synthetic pathway to this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: Two singlets are expected for the two aromatic protons on the benzodioxole ring.
-
Methylenedioxy Protons: A singlet corresponding to the two protons of the -OCH₂O- group.
-
Acetamido Protons: A singlet for the methyl protons (-COCH₃) and a singlet for the amide proton (-NH-). The chemical shift of the amide proton can be broad and is solvent-dependent.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring, with those directly attached to the nitro, amino, and oxygen atoms having distinct chemical shifts.
-
Methylenedioxy Carbon: A signal for the -OCH₂O- carbon.
-
Acetamido Carbons: Signals for the carbonyl carbon (-C=O) and the methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3300 - 3100 (may be broad) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Amide) | Stretch | 1700 - 1650 (strong) |
| N-O (Nitro) | Asymmetric Stretch | 1550 - 1500 (strong) |
| N-O (Nitro) | Symmetric Stretch | 1350 - 1300 (strong) |
| C-O-C (Ether) | Stretch | 1250 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (224.17 g/mol ).
-
Fragmentation Pattern: Common fragmentation patterns for acetamides include the loss of the acetyl group or parts of it. The nitro group can also be lost as NO or NO₂.
Caption: Workflow for the analytical characterization of the synthesized compound.
Biological Significance and Potential Applications
While specific biological studies on this compound are not extensively reported in the public domain, the structural motifs present suggest several potential areas of interest for drug discovery and development.
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive nitrogen species that can damage cellular components of microorganisms.
-
Anticancer Activity: Certain benzodioxole derivatives have been investigated for their anticancer properties. The ability of the benzodioxole ring to interact with various enzymes, coupled with the potential cytotoxic effects of the nitro group, makes this compound a candidate for anticancer research.
-
Enzyme Inhibition: As mentioned, the benzodioxole moiety is a known modulator of cytochrome P450 enzymes. This property could be exploited in the design of enzyme inhibitors for various therapeutic targets.
Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a molecule of significant interest due to its combination of a benzodioxole core and a nitro-aromatic system. This guide has outlined a feasible synthetic pathway via the acetylation of its amine precursor and has detailed the essential analytical techniques for its comprehensive characterization. While specific biological data for this compound is limited, its structural features suggest potential for further investigation in various therapeutic areas. The protocols and information presented herein provide a solid foundation for researchers and scientists working with this and related compounds.
References
-
PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available from: [Link] [Accessed January 18, 2026].
Sources
An In-depth Technical Guide to N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide as a Strategic Starting Material in Modern Drug Discovery
This guide provides an in-depth technical overview of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a pivotal starting material for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, characterization, and strategic applications, emphasizing the chemical logic and experimental causality that underscore its value in creating novel therapeutic agents.
Introduction: The Strategic Importance of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities.[1][2] This core structure is associated with analgesic, anti-inflammatory, antimicrobial, and even antiepileptic properties.[1][2] this compound, also known as 5-acetamido-6-nitro-1,3-benzodioxole, emerges as a particularly valuable derivative. Its structure is strategically functionalized with an acetamide group and a nitro group, which serve as versatile chemical handles for extensive molecular elaboration.
The presence of the electron-withdrawing nitro group and the protected amine (acetamide) on adjacent positions of the benzodioxole ring allows for highly regioselective modifications, making it an ideal precursor for building complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.
Synthesis and Mechanistic Rationale
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The typical synthetic route begins with the nitration of a suitable benzodioxole precursor, followed by functional group manipulation.
Synthetic Pathway Overview
A logical synthetic approach involves the acetylation of 5-amino-1,3-benzodioxole, followed by a regioselective nitration. The acetamide group acts as an ortho-, para-director while providing steric hindrance that favors nitration at the adjacent position.
Caption: Synthetic route to the target compound via nitration.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established nitration methodologies for activated aromatic rings.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-(1,3-benzodioxol-5-yl)acetamide (1 equivalent) in glacial acetic acid at room temperature.[3] The choice of glacial acetic acid as a solvent is critical as it is polar enough to dissolve the starting material and is stable to the nitrating conditions.
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents). The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Nitration Reaction: Cool the flask containing the acetamide solution to 0-5 °C using an ice bath. Add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Trustworthiness: This self-validating protocol incorporates in-process checks (temperature control, TLC monitoring) and a robust purification step (recrystallization) to ensure the desired product's identity and purity.
Physicochemical Properties & Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following table summarizes its key properties, and the subsequent section details its spectroscopic signature.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₈N₂O₅ | N/A |
| Molecular Weight | 224.17 g/mol | [4] |
| Appearance | Typically a yellow or off-white solid | N/A |
| Melting Point | Varies with purity; requires experimental determination | N/A |
| Solubility | Soluble in methanol, dichloromethane; sparingly soluble in water | [5] |
Spectroscopic Data Interpretation
A multi-spectroscopic approach (NMR, IR, MS) provides unambiguous structure elucidation.
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~2.2 ppm (singlet, 3H)~6.1 ppm (singlet, 2H)~7.2 ppm (singlet, 1H)~7.8 ppm (singlet, 1H)~9.5 ppm (broad singlet, 1H) | Acetyl methyl protons (-COCH₃).Methylene protons of the dioxole ring (-O-CH₂-O-).Aromatic proton on the benzodioxole ring.Aromatic proton deshielded by the adjacent nitro group.Amide proton (-NH-). |
| ¹³C NMR | ~25 ppm~103 ppm~105-150 ppm (multiple peaks)~170 ppm | Acetyl methyl carbon.Methylene carbon of the dioxole ring.Aromatic and dioxole carbons.Amide carbonyl carbon. |
| IR Spectroscopy | ~3300 cm⁻¹~1680 cm⁻¹~1520 cm⁻¹ & ~1350 cm⁻¹~1250 cm⁻¹ | N-H stretching of the secondary amide.C=O stretching of the amide (Amide I band).Asymmetric and symmetric N-O stretching of the nitro group.C-O-C stretching of the dioxole ring. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 224.17 | Corresponds to the molecular weight of the compound. |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.[6][7][8]
Applications in Drug Discovery and Agrochemical Research
This compound is not an end product but a strategic intermediate. Its functional groups are gateways to a diverse range of more complex molecules.
Caption: Key synthetic transformations of the title compound.
A. Precursor to Bioactive Amines
The most common and impactful transformation is the reduction of the nitro group to a primary amine. This is typically achieved with high efficiency using methods like catalytic hydrogenation (H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl). The resulting amino group is a powerful nucleophile, enabling a host of subsequent reactions:
-
Amide and Sulfonamide Synthesis: Acylation or sulfonylation to explore SAR around the amine.
-
Heterocycle Formation: Condensation reactions to build fused ring systems, a common strategy in medicinal chemistry.
-
Coupling Reactions: Participation in cross-coupling reactions to introduce new aryl or alkyl substituents.
B. Deacetylation to Unveil a Primary Amine
The acetamide group can be hydrolyzed under acidic or basic conditions to reveal the 5-amino group.[5] This provides an alternative synthetic route where the 5-position is modified first, followed by reduction and derivatization of the 6-position amine. For instance, a protocol using sodium methoxide in methanol can effectively cleave the amide.[5]
C. Scaffold for Novel Therapeutics and Agrochemicals
Derivatives of this compound have shown significant potential. For example, related N-(benzo[d][5][9]dioxol-5-yl) acetamide structures have been investigated as:
-
Auxin Receptor Agonists: A series of N-(benzo[d][5][9]dioxol-5-yl)-2-(one-benzylthio) acetamides were developed as potent agonists for the auxin receptor TIR1, promoting root growth in plants.[10]
-
Anti-inflammatory Agents: The acetamide moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and benzodioxole derivatives have been explored as COX-II inhibitors.[9][11]
-
Antimicrobial and Antioxidant Agents: The benzodioxole core is linked to antimicrobial and antioxidant activities, making its derivatives promising leads for new anti-infective and cytoprotective drugs.[1]
Key Experimental Workflow: Nitro Group Reduction
This section details a robust, self-validating protocol for the reduction of the nitro group, a cornerstone transformation for this starting material.
Caption: A self-validating workflow for catalytic hydrogenation.
Protocol: Catalytic Hydrogenation
-
Setup: To a solution of this compound (1 equivalent) in ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus for larger scales). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.
-
Validation (TLC): Monitor the reaction by TLC. The product, being an aromatic amine, will be visible under UV light and should stain with ninhydrin, while the starting material will not. The disappearance of the starting material spot confirms completion.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 6-amino-N-(1,3-benzodioxol-5-yl)acetamide, which can be purified further if necessary.
Safety, Handling, and Storage
As with any chemical protocol, adherence to safety standards is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle nitro-aromatic compounds with care in a well-ventilated fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for innovation. Its pre-installed, orthogonally reactive functional groups on a biologically relevant scaffold provide medicinal chemists with a reliable and versatile starting point for the synthesis of novel compounds. The well-defined synthetic and derivatization protocols, grounded in fundamental principles of organic chemistry, empower researchers to efficiently generate libraries of diverse molecules for screening in drug and agrochemical discovery programs. Understanding the causality behind its synthesis and the potential locked within its functional groups is key to unlocking its full potential in the laboratory.
References
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PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7293–7306. Available at: [Link]
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Leite, A. C. L., et al. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
-
Sathish, M., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469. Available at: [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. F. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 7(14), 105-117. Available at: [Link]
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PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(15), 5891. Available at: [Link]
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PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. Retrieved from [Link]
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Al-Omaim, W. S., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(4), 1-8. Available at: [Link]
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ResearchGate. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]
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Spectroscopic Data Analysis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule. By synthesizing data from related compounds and applying fundamental spectroscopic principles, this guide offers a robust framework for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
Molecular Structure and Spectroscopic Rationale
This compound possesses a unique electronic and structural profile arising from the interplay of its constituent functional groups: a benzodioxole ring, a nitro group, and an acetamide moiety. The electron-donating nature of the methylenedioxy bridge and the electron-withdrawing properties of the nitro and acetyl groups create a distinct pattern of aromatic substitution and influence the chemical environment of each atom. Understanding these electronic effects is paramount for the accurate interpretation of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The expected chemical shifts are influenced by the anisotropic and electronic effects of the substituents on the aromatic ring.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic region is of particular interest, where the substitution pattern dictates the multiplicity and chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 (Aromatic) | ~7.5 - 7.8 | s | - | Deshielded due to the para-nitro group and ortho-acetamide group. |
| H-7 (Aromatic) | ~7.0 - 7.2 | s | - | Shielded relative to H-4 due to the ortho-acetamido group and para-methylenedioxy bridge. |
| -O-CH₂-O- | ~6.1 - 6.3 | s | - | Characteristic singlet for the methylenedioxy protons. |
| -NH- (Amide) | ~9.5 - 10.5 | s (broad) | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| -C(O)CH₃ (Acetyl) | ~2.1 - 2.3 | s | - | Singlet for the three equivalent methyl protons. |
Note: Predicted chemical shifts are based on the analysis of similar benzodioxole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[1][2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic nature of the carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | ~168 - 172 | Typical chemical shift for an amide carbonyl carbon. |
| C-5 (Aromatic) | ~135 - 140 | Attached to the nitrogen of the acetamide group. |
| C-6 (Aromatic) | ~140 - 145 | Attached to the nitro group. |
| C-3a, C-7a (Aromatic) | ~145 - 150 | Carbons of the benzodioxole ring fused to the aromatic ring. |
| C-4 (Aromatic) | ~105 - 110 | Shielded aromatic carbon. |
| C-7 (Aromatic) | ~100 - 105 | Shielded aromatic carbon. |
| -O-CH₂-O- | ~102 - 104 | Characteristic chemical shift for the methylenedioxy carbon. |
| -C(O)CH₃ (Acetyl) | ~23 - 26 | Methyl carbon of the acetyl group. |
Note: Predicted chemical shifts are based on the analysis of similar benzodioxole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[1][3]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Workflow for FT-IR sample preparation (KBr pellet method), data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 224 | [M]⁺ | Molecular ion peak. |
| 182 | [M - CH₂=C=O]⁺ | Loss of ketene from the acetamide group. |
| 178 | [M - NO₂]⁺ | Loss of the nitro group. |
| 136 | [M - NO₂ - CH₂=C=O]⁺ | Subsequent loss of ketene after loss of the nitro group. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetamides. |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.
Experimental Protocol: Mass Spectrometry Data Acquisition
Workflow for Mass Spectrometry Analysis
Caption: Generalized workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is critical for its use in research and development. This guide provides a detailed framework for interpreting its NMR, IR, and MS data, based on established spectroscopic principles and data from structurally related molecules. The provided protocols and predicted data serve as a valuable resource for scientists to ensure the identity and purity of this important chemical intermediate. The synthesis of this compound from 5-acetamino-6-nitro-1,3-benzodioxole further confirms its relevance in synthetic chemistry. [4]
References
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PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. PubChem. Retrieved from [Link]
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-
National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]
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- Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3469.
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National Center for Biotechnology Information. (n.d.). N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide. PubChem. Retrieved from [Link]
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A Technical Guide to the Purity and Characterization of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a functionalized benzodioxole derivative, holds potential as a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The precise control of its purity is paramount for the reliability and reproducibility of subsequent research and development endeavors. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and rigorous analytical characterization of this compound. The methodologies detailed herein are grounded in established chemical principles and analogous procedures for related compounds, offering a robust framework for obtaining and validating this compound with a high degree of purity.
Introduction
The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds exhibiting significant biological activity. The introduction of a nitro group and an acetamido group onto this scaffold, as in this compound, provides versatile handles for further chemical transformations. The purity of such a building block is a critical determinant of the success of multi-step syntheses and the biological activity of the final products. This guide is designed to be a practical resource for researchers, outlining a systematic approach to the preparation and quality control of this compound.
Synthesis and Purification
The synthesis of this compound can be approached via two primary retrosynthetic pathways: the acetylation of a nitro-substituted amine or the nitration of an acetylated precursor. The choice of route may depend on the availability of starting materials and the desired control over regioselectivity.
Synthetic Pathway: Acetylation of 5-amino-6-nitro-1,3-benzodioxole
A plausible and controlled synthesis involves the acetylation of 5-amino-6-nitro-1,3-benzodioxole. This precursor can be synthesized from more readily available starting materials. The acetylation can be achieved using standard and efficient methods.
Experimental Protocol: Acetylation of 5-amino-6-nitro-1,3-benzodioxole
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-6-nitro-1,3-benzodioxole in a suitable solvent such as glacial acetic acid or an aprotic solvent like dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (typically 1.1 to 1.5 molar equivalents) to the stirred solution. The use of a slight excess of acetic anhydride is often preferred to drive the reaction to completion.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water or a saturated sodium bicarbonate solution to quench the excess acetic anhydride and precipitate the product.
-
Isolation: The crude this compound is collected by vacuum filtration, washed with cold water, and dried.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[2] The selection of an appropriate solvent is critical for successful purification.
Experimental Protocol: Recrystallization
-
Solvent Selection: An ideal solvent for recrystallization will dissolve the crude product sparingly at room temperature but will have high solubility at elevated temperatures. For N-acetylated nitroanilines, polar solvents like ethanol, isopropanol, or mixtures with water are often effective.[2] A preliminary solvent screen with small amounts of the crude product is recommended. Based on procedures for related compounds, isopropanol is a promising candidate.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the determination of purity and the quantification of impurities in pharmaceutical compounds.[4][5] A reversed-phase HPLC method is generally suitable for the analysis of nitroaromatic compounds.
Proposed HPLC Method
A validated HPLC method for the purity assessment of this compound can be developed based on established methods for similar analytes.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column providing good retention and resolution for moderately polar organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common mobile phase system for reversed-phase chromatography. Formic acid improves peak shape and provides protons for mass spectrometry detection if coupled.[6] |
| Gradient | 0-10 min: 25-65% B10-11 min: 65-25% B11-15 min: 25% B | A gradient elution is proposed to ensure the elution of any potential impurities with a wide range of polarities.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Nitroaromatic compounds typically exhibit strong UV absorbance at this wavelength.[6] |
| Injection Volume | 1 µL | A small injection volume is used to avoid column overloading. |
Potential Impurities
The purity of the final compound is contingent on the control of potential impurities arising from the synthesis.
-
Unreacted Starting Material: Residual 5-amino-6-nitro-1,3-benzodioxole.
-
Byproducts of Acetylation: Di-acetylated products, though less likely under controlled conditions.
-
Impurities from Starting Material: Any impurities present in the initial 5-amino-6-nitro-1,3-benzodioxole.
-
Degradation Products: Potential hydrolysis of the amide bond under harsh work-up or storage conditions.
Diagram: HPLC Purity Analysis Workflow
Caption: A typical workflow for HPLC purity analysis.
Structural Characterization
The definitive identification and structural confirmation of this compound require a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts can be predicted based on the analysis of similar benzodioxole derivatives.
Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | ~7.0 - 8.0 | Singlet | Two singlets are expected for the two aromatic protons. |
| -O-CH₂-O- | ~6.0 - 6.2 | Singlet | The characteristic signal for the methylenedioxy bridge. |
| -NH- | ~9.0 - 11.0 | Singlet (broad) | The amide proton, which is exchangeable with D₂O. |
| -C(O)CH₃ | ~2.0 - 2.3 | Singlet | The methyl protons of the acetyl group. |
Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic-C | ~105 - 150 |
| -O-CH₂-O- | ~101 - 103 |
| -C=O | ~168 - 172 |
| -CH₃ | ~23 - 26 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₈N₂O₅), the expected monoisotopic mass is approximately 224.04 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion Peak (M⁺): m/z ≈ 224
-
Loss of NO₂: m/z ≈ 178
-
Loss of acetyl group: m/z ≈ 181
-
Formation of benzodioxole fragments: Peaks corresponding to the stable benzodioxole core.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (amide) | 1650 - 1690 |
| N-O stretch (nitro) | 1500 - 1550 and 1300 - 1370 |
| C-O stretch (ether) | 1000 - 1300 |
Conclusion
The synthesis, purification, and thorough characterization of this compound are critical steps for its effective utilization in research and development. This guide provides a scientifically grounded framework for achieving high purity and confirming the structural integrity of this valuable chemical intermediate. By adhering to the outlined protocols and analytical methodologies, researchers can ensure the quality and reliability of their starting materials, which is fundamental to the success of their scientific endeavors.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. Retrieved from [Link]
-
mzCloud. (2016, February 15). 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Retrieved from [Link]
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Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
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MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
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National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
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PubMed. (n.d.). The nitration of canrenone with acetic anhydride/nitric acid. Retrieved from [Link]
-
IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Efficient Deacetylation of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Introduction: The Significance of 6-Nitro-1,3-benzodioxol-5-amine
The selective removal of an acetyl protecting group from N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is a critical transformation in synthetic organic chemistry. The resulting product, 6-nitro-1,3-benzodioxol-5-amine, is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals.[1] The presence of both a nitro group and a benzodioxole moiety makes this molecule a versatile building block for drug discovery and materials science. This application note provides a detailed, field-proven protocol for the efficient deacetylation of this compound, grounded in the principles of amide hydrolysis. We will delve into the causality of the chosen methodology, present a step-by-step guide, and offer insights for troubleshooting and optimization.
Scientific Rationale: Choosing the Right Hydrolysis Conditions
Amide bonds are notoriously stable, a property essential for the structural integrity of proteins in biological systems.[2] Consequently, their cleavage requires forcing conditions, typically strong acid or base catalysis with heating.[3][4]
-
Acid-Catalyzed Hydrolysis: This method involves protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[2][5] However, the strongly acidic conditions and elevated temperatures required can lead to undesired side reactions, particularly with sensitive functional groups like the nitro group present in our substrate.
-
Base-Catalyzed (Saponification): In this approach, a strong base, such as hydroxide or an alkoxide, acts as the nucleophile, attacking the carbonyl carbon.[6] This pathway is often more efficient for deactivated amides and can proceed under milder conditions compared to acid hydrolysis. For this compound, a base-catalyzed method is preferable to minimize potential degradation of the nitro-substituted aromatic ring. The protocol detailed below utilizes sodium methoxide in methanol, a strong non-aqueous base, to effect a clean and high-yielding deacetylation.[7]
Experimental Workflow Diagram
Caption: Workflow for the base-catalyzed deacetylation of this compound.
Detailed Protocol
This protocol is adapted from a demonstrated synthesis of 5-amino-6-nitro-1,3-benzodioxole.[7]
Materials and Equipment:
-
This compound (Starting Material)
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe)
-
Glacial acetic acid
-
Toluene
-
Methylene chloride (DCM)
-
Isopropanol
-
Silicon dioxide (Silica gel)
-
Round-bottom flask (10 L capacity for the scale below)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Safety Precautions:
-
Handle sodium methoxide with extreme care. It is corrosive and reacts violently with water. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol, methylene chloride, and toluene are flammable and toxic. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
Procedure:
-
Dissolution of Starting Material: In a 10 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 40 g of this compound in 4 L of methanol with heating.[7] Expert Insight: Ensuring the starting material is fully dissolved before adding the base is crucial for a homogenous reaction and to avoid localized high concentrations of base which could lead to side products.
-
Preparation of Sodium Methoxide Solution: In a separate flask, prepare a solution of 40 g of sodium methoxide in 4 L of methanol. Heat this solution to boiling.[7]
-
Reaction Initiation: To the hot solution of the starting material, add the boiling solution of sodium methoxide. Immediately begin to heat the mixture to reflux.[7]
-
Reaction Monitoring: Maintain the reaction at reflux for exactly 15 minutes.[7] Trustworthiness Check: The short reaction time is indicative of a rapid and efficient transformation under these conditions. It is critical to adhere to this timing to prevent potential over-reaction or degradation of the product.
-
Quenching the Reaction: After 15 minutes, interrupt the reaction by adding 220 ml of glacial acetic acid.[7] This neutralizes the excess sodium methoxide, stopping the reaction.
-
Solvent Removal: Remove the methanol by distillation. To ensure all traces of methanol and glacial acetic acid are removed, perform a two-fold evaporation with toluene using a rotary evaporator.[7]
-
Initial Purification: Dissolve the resulting residue in 3 L of methylene chloride. This will help to separate the product from any inorganic residues. Filter the solution by suction filtration.[7]
-
Silica Gel Filtration: Pass the methylene chloride solution through a plug of silicon dioxide (silica gel). This step removes baseline impurities.[7]
-
Concentration: Evaporate the methylene chloride solution in vacuo to yield the crude product.[7]
-
Final Purification (Recrystallization): Recrystallize the residue from isopropanol to obtain the pure 5-amino-6-nitro-1,3-benzodioxole.[7]
-
Drying and Yield: Dry the purified crystals. The expected yield is approximately 30.9 g (95% of theoretical).[7] The product should have a melting point of 203°-204° C.[7]
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material Mass | 40 g | [7] |
| Sodium Methoxide Mass | 40 g | [7] |
| Methanol Volume | 8 L (total) | [7] |
| Reaction Time | 15 minutes | [7] |
| Glacial Acetic Acid Volume | 220 mL | [7] |
| Expected Product Mass | 30.9 g | [7] |
| Theoretical Yield | 95% | [7] |
| Melting Point | 203-204 °C | [7] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If analysis (e.g., TLC, LC-MS) shows remaining starting material, ensure the sodium methoxide is fresh and has not been deactivated by moisture. The reaction is also highly temperature-dependent; ensure a vigorous reflux is maintained.
-
Low Yield: Significant loss of product can occur during transfers and filtrations. Ensure efficient recovery from glassware. During recrystallization, cooling the isopropanol solution slowly will maximize crystal formation and yield.
-
Product Purity: If the final product is not pure, an additional recrystallization step may be necessary. The initial silica gel filtration is key to removing polar impurities.
Conclusion
This application note provides a robust and high-yielding protocol for the deacetylation of this compound. By employing a base-catalyzed hydrolysis with sodium methoxide, the reaction proceeds rapidly and cleanly, avoiding the harsh conditions of acid hydrolysis that could compromise the integrity of the nitro-aromatic system. The detailed step-by-step procedure, coupled with insights into the scientific rationale and troubleshooting, equips researchers in drug development and chemical synthesis with a reliable method for accessing the valuable 6-nitro-1,3-benzodioxol-5-amine intermediate.
References
- Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Application Notes and Protocols. Benchchem.
- Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
- The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.
- 6-nitro-1,3-benzodioxol-5-amine (C7H6N2O4). PubChem.
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. Chem-Impex.
- 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Mechanism of amide hydrolysis. YouTube.
- 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Chemistry LibreTexts.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
Sources
The Strategic Utility of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: A Versatile Precursor for Bioactive Heterocycles
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of available starting materials, N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide emerges as a strategically valuable precursor for the construction of complex molecular architectures, particularly fused heterocyclic systems such as benzimidazoles and quinoxalines. The inherent functionality of this compound—a protected aniline and a nitro group ortho to each other on a benzodioxole scaffold—provides a latent o-phenylenediamine, a critical pharmacophore and a versatile building block for a diverse range of condensation and cyclization reactions.
This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis. We will delve into the synthetic pathway to access this key precursor, its transformation into the crucial diamine intermediate, and detailed protocols for its subsequent elaboration into medicinally relevant benzimidazole and quinoxaline derivatives. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step sequence, beginning with the readily available N-(1,3-benzodioxol-5-yl)acetamide. This is followed by a regioselective nitration, deprotection, and reduction to yield the key 5,6-diamino-1,3-benzodioxole intermediate. This diamine is then subjected to cyclocondensation reactions with appropriate electrophilic partners to afford the target heterocyclic systems.
Caption: Overall synthetic pathway from N-(1,3-benzodioxol-5-yl)acetamide to benzimidazole and quinoxaline derivatives.
Part 1: Synthesis of the Key Precursor and Intermediate
The successful application of this compound in heterocyclic synthesis is contingent upon its efficient preparation and subsequent conversion to the reactive diamine intermediate. This section provides detailed protocols for these crucial transformations.
Protocol 1: Synthesis of this compound
The introduction of a nitro group onto the N-(1,3-benzodioxol-5-yl)acetamide scaffold is achieved via electrophilic aromatic substitution. The acetamido group is a moderately activating ortho-, para-director, and the benzodioxole ring is also activating. The nitration is expected to occur at the position ortho to the acetamido group and para to the ring fusion, which is the C-6 position.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-(1,3-benzodioxol-5-yl)acetamide | 179.17 | 10 | 1.79 g |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Concentrated Nitric Acid (70%) | 63.01 | 12 | ~1.1 mL |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 1 mL |
| Crushed Ice | - | - | ~50 g |
| Water (deionized) | 18.02 | - | As needed |
| Ethanol (for recrystallization) | 46.07 | - | As needed |
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-(1,3-benzodioxol-5-yl)acetamide (1.79 g, 10 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (~1.1 mL, 12 mmol) to concentrated sulfuric acid (1 mL) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the acetamide over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (~50 g) with vigorous stirring. A yellow precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from ethanol to afford pure this compound.
Protocol 2: Synthesis of 5,6-Diamino-1,3-benzodioxole
This two-step protocol involves the deacetylation of the acetamido group followed by the selective reduction of the nitro group to furnish the key o-phenylenediamine intermediate.
Step 2a: Deacetylation to 5-Amino-6-nitro-1,3-benzodioxole
The hydrolysis of the amide is carried out under basic conditions.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 224.16 | 5 | 1.12 g |
| Methanol | 32.04 | - | 100 mL |
| Sodium Methoxide | 54.02 | 10 | 0.54 g |
| Glacial Acetic Acid | 60.05 | - | ~5 mL |
Step-by-Step Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.12 g, 5 mmol) in methanol (50 mL) with gentle heating.
-
Base Addition: In a separate flask, dissolve sodium methoxide (0.54 g, 10 mmol) in methanol (50 mL). Add this solution to the solution of the nitro-acetamide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 30 minutes.[1]
-
Quenching: After 30 minutes, cool the reaction mixture and neutralize with glacial acetic acid (~5 mL).
-
Isolation: Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-amino-6-nitro-1,3-benzodioxole, which can be purified by recrystallization from isopropanol.[1]
Step 2b: Reduction to 5,6-Diamino-1,3-benzodioxole
The selective reduction of the nitro group in the presence of the amino group is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-Amino-6-nitro-1,3-benzodioxole | 182.12 | 4 | 0.73 g |
| Ethanol or Ethyl Acetate | - | - | 50 mL |
| 10% Palladium on Carbon (Pd/C) | - | - | ~73 mg (10 mol%) |
| Hydrogen Gas (H₂) | 2.02 | - | Balloon pressure |
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask containing 5-amino-6-nitro-1,3-benzodioxole (0.73 g, 4 mmol) and a magnetic stir bar, add ethanol or ethyl acetate (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (73 mg, 10 mol%) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5,6-diamino-1,3-benzodioxole. This product is often used in the next step without further purification, as o-phenylenediamines can be sensitive to air and light.
Part 2: Application in Heterocyclic Synthesis
The synthesized 5,6-diamino-1,3-benzodioxole is a versatile building block for the construction of various fused heterocyclic systems. Here, we detail its application in the synthesis of benzimidazoles and quinoxalines.
Application 1: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[2] They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde.
Reaction Mechanism:
Caption: General mechanism for the formation of benzimidazoles from o-phenylenediamines and aldehydes.
Protocol 3: Synthesis of a 2-Substituted-1H-benzo[d]imidazole[5,6-e][3]dioxole
This protocol describes the reaction of 5,6-diamino-1,3-benzodioxole with benzaldehyde as a representative example.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5,6-Diamino-1,3-benzodioxole | 152.14 | 2 | 0.30 g |
| Benzaldehyde | 106.12 | 2 | 0.21 mL |
| Ethanol | 46.07 | - | 20 mL |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.6 | 32 mg |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 5,6-diamino-1,3-benzodioxole (0.30 g, 2 mmol), benzaldehyde (0.21 mL, 2 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add ammonium chloride (32 mg, 0.6 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.
-
Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure benzimidazole derivative.
Application 2: Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of N-heterocyclic compounds with diverse biological activities.[1] They are commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Reaction Mechanism:
Caption: General mechanism for the formation of quinoxalines from o-phenylenediamines and 1,2-diketones.
Protocol 4: Synthesis of a Phenyl-Substituted Benzo[d]quinoxaline[5,6-e][3]dioxole
This protocol details the reaction of 5,6-diamino-1,3-benzodioxole with benzil.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5,6-Diamino-1,3-benzodioxole | 152.14 | 2 | 0.30 g |
| Benzil | 210.23 | 2 | 0.42 g |
| Ethanol | 46.07 | - | 25 mL |
| Glacial Acetic Acid (catalytic) | 60.05 | - | 2-3 drops |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 5,6-diamino-1,3-benzodioxole (0.30 g, 2 mmol) and benzil (0.42 g, 2 mmol) in ethanol (25 mL).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of benzimidazole and quinoxaline derivatives fused to a benzodioxole ring. The synthetic route, while multi-step, employs well-established and reliable chemical transformations. The resulting o-phenylenediamine intermediate is a valuable building block for combinatorial library synthesis, enabling the generation of a wide array of structurally diverse heterocyclic compounds for screening in drug discovery programs. The protocols detailed herein provide a solid foundation for researchers and scientists to explore the rich chemistry of this valuable synthetic intermediate.
References
- Reddy, K. L. et al. A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry48B, 1585-1589 (2009).
-
PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]. (Accessed: January 17, 2026).
- Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry5, 14-56 (2015).
-
Organic Chemistry Portal. Quinoxaline synthesis. Available at: [Link]. (Accessed: January 17, 2026).
- Wan, J.-P. & Wei, L. Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]. (Accessed: January 17, 2026).
- Leite, A. C. L. et al. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
-
Sharma, D., et al. Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances12 , 28735-28761 (2022). Available at: [Link].
- Wadavrao, S. B. et al. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
-
Organic Reactions. Nitro Reduction. Available at: [Link]. (Accessed: January 17, 2026).
-
Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile? Available at: [Link]. (Accessed: January 17, 2026).
Sources
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Introduction
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is a functionalized benzodioxole derivative of significant interest in synthetic organic chemistry. The presence of the nitro group, a versatile functional handle, and the benzodioxole moiety, a common scaffold in biologically active molecules, makes this compound a valuable intermediate for the synthesis of various targets, including potential pharmaceutical and agrochemical agents.[1][2] The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring, deactivating it towards further electrophilic substitution while activating it for nucleophilic substitution.[1]
This document provides a detailed guide for researchers, chemists, and drug development professionals on the primary synthetic pathways to this compound. We will explore two logical and field-proven synthetic strategies, providing not only step-by-step protocols but also the underlying mechanistic principles and rationale for the experimental choices.
Overview of Synthetic Pathways
Two principal retrosynthetic routes are considered for the synthesis of the target compound. The choice between them may depend on the availability of starting materials and desired scale.
-
Route A: Electrophilic Nitration. This pathway involves the direct nitration of the readily available precursor, N-(1,3-benzodioxol-5-yl)acetamide.
-
Route B: Amine Acetylation. This approach begins with 6-Nitro-1,3-benzodioxol-5-amine, which is then acetylated to yield the final product.
Figure 1: High-level overview of the two primary synthetic routes to the target compound.
Part 1: Synthesis via Nitration of N-(1,3-benzodioxol-5-yl)acetamide (Route A)
This is a classic electrophilic aromatic substitution (EAS) reaction. The success of this route hinges on the directing effects of the substituents on the benzodioxole ring.
Reaction Principle and Mechanistic Insights
The reaction proceeds via the standard mechanism for electrophilic nitration.[3] The key to regioselectivity lies in the directing power of the acetamido (-NHCOCH₃) and the methylenedioxy (-OCH₂O-) groups.
-
Generation of the Electrophile: In a solution of nitric acid and a strong acid catalyst (glacial acetic acid is sufficient here), the highly electrophilic nitronium ion (NO₂⁺) is generated.[3]
-
Directing Effects: The acetamido group is a powerful activating, ortho-, para- director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Similarly, the methylenedioxy group is also an activating ortho-, para- director.[3]
-
Regioselective Attack: In N-(1,3-benzodioxol-5-yl)acetamide, the position para to the acetamido group is occupied. The two ortho positions are C-4 and C-6. The powerful activating effect of the methylenedioxy group strongly favors substitution at the adjacent C-6 position. Therefore, the nitration is expected to occur with high regioselectivity at the C-6 position.[3]
Figure 2: Simplified mechanism for the nitration of the benzodioxole ring.
Experimental Protocol (Route A)
This protocol is adapted from established procedures for the nitration of substituted benzodioxoles.[3][4]
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Büchner funnel and filter flask
Reagents Data Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) |
|---|---|---|---|---|
| N-(1,3-benzodioxol-5-yl)acetamide[5] | 179.17 | 10.0 g | 55.8 | - |
| Glacial Acetic Acid (AcOH) | 60.05 | 100 mL | - | 1.049 |
| Conc. Nitric Acid (HNO₃, 70%) | 63.01 | 4.2 mL | ~66.9 | 1.42 |
Procedure:
-
Setup: Assemble the three-necked flask with a magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath for temperature control.
-
Dissolution: Add N-(1,3-benzodioxol-5-yl)acetamide (10.0 g) and glacial acetic acid (60 mL) to the flask. Stir the mixture until the starting material is completely dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid (4.2 mL) to the remaining glacial acetic acid (40 mL). Caution: This mixing is exothermic. Allow the mixture to cool to room temperature before use.
-
Nitration Reaction: Transfer the prepared nitrating mixture to the dropping funnel. Add it dropwise to the stirred solution in the flask over 30-45 minutes. Critically, maintain the internal reaction temperature between 15-25 °C using the ice bath.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or overnight, to ensure completion. A yellow precipitate should form.[3]
-
Product Isolation: Quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water with stirring. This will precipitate the crude product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper to remove residual acid.[3]
-
Purification: Recrystallize the crude solid from ethanol or isopropanol to obtain the purified this compound as a yellow crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Part 2: Synthesis via Acetylation of 6-Nitro-1,3-benzodioxol-5-amine (Route B)
This route involves a standard nucleophilic acyl substitution, where the primary amine acts as the nucleophile.
Reaction Principle and Mechanistic Insights
This reaction is a straightforward N-acetylation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 6-Nitro-1,3-benzodioxol-5-amine attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a stable leaving group (acetate ion in the case of acetic anhydride).
-
Deprotonation: A base, such as pyridine, which often doubles as the solvent, neutralizes the acidic byproduct (acetic acid) and deprotonates the newly formed amide to yield the final neutral product.[1]
Experimental Protocol (Route B)
Materials and Equipment:
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup
Reagents Data Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) |
|---|---|---|---|---|
| 6-Nitro-1,3-benzodioxol-5-amine[6] | 182.13 | 5.0 g | 27.4 | - |
| Acetic Anhydride (Ac₂O) | 102.09 | 3.1 mL | 32.9 | 1.08 |
| Pyridine (Py) | 79.10 | 25 mL | - | 0.982 |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Nitro-1,3-benzodioxol-5-amine (5.0 g) in pyridine (25 mL).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (3.1 mL, 1.2 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 200 mL of cold 1M HCl to neutralize the pyridine and precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.
-
Drying: Dry the purified product under vacuum.
Sources
The Strategic Utility of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Benzodioxole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,3-benzodioxole moiety is a recurring structural motif in a multitude of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Its presence is often associated with enhanced pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide emerges as a pivotal precursor in the synthesis of novel bioactive molecules, offering a strategic entry point for the introduction of diverse functionalities. The nitro group, in particular, serves as a versatile chemical handle, readily transformable into an amino group, which can then be elaborated into a wide array of pharmacologically relevant structures. This guide provides an in-depth exploration of the applications of this compound in the generation of bioactive compounds, complete with detailed experimental protocols and the underlying scientific rationale.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a synthetic precursor is paramount for the design of robust and reproducible synthetic protocols. The table below summarizes key computed properties for this compound and related structures.
| Property | This compound | N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide[5] | N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide |
| Molecular Formula | C₉H₈N₂O₅ | C₁₅H₁₂N₂O₆ | C₁₅H₁₂N₂O₆ |
| Molecular Weight | 224.17 g/mol | 316.26 g/mol | 316.26 g/mol |
| XLogP3 | 1.3 | 2.4 | 2.4 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 5 | 6 | 6 |
| Rotatable Bond Count | 2 | 4 | 4 |
Core Synthetic Transformation: Reduction of the Nitro Group
The cornerstone of utilizing this compound as a precursor is the reduction of its nitro group to form N-(6-amino-1,3-benzodioxol-5-yl)acetamide. This transformation unlocks the potential for a myriad of subsequent chemical modifications. The resulting primary amine is a nucleophilic center that can be readily acylated, alkylated, or used in the formation of heterocyclic rings.
Protocol 1: Synthesis of N-(6-amino-1,3-benzodioxol-5-yl)acetamide
This protocol is adapted from a similar synthesis of 5-amino-6-nitro-1,3-benzodioxole and involves the hydrolysis of the acetamido group.[6] For the purpose of generating the amino-acetamide, a milder reduction method that preserves the acetamide group is preferable. Catalytic hydrogenation is a common and effective method for the chemoselective reduction of nitro groups in the presence of other functional groups.
Materials:
-
This compound
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Evacuate the flask and refill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration: Upon completion of the reaction, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-(6-amino-1,3-benzodioxol-5-yl)acetamide.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to obtain the desired level of purity.
Causality behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly efficient for the reduction of nitro groups and can often be used under mild conditions (room temperature and atmospheric pressure of hydrogen). Its insolubility allows for easy removal by filtration.
-
Methanol: A common solvent for catalytic hydrogenation due to its ability to dissolve a wide range of organic compounds and its relative inertness under these reaction conditions.
-
Hydrogen Gas: The reducing agent that, in the presence of the palladium catalyst, adds across the nitrogen-oxygen bonds of the nitro group.
Application in the Synthesis of Bioactive Molecules
The resulting N-(6-amino-1,3-benzodioxol-5-yl)acetamide is a versatile intermediate for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents. The amino group provides a nucleophilic site for further derivatization.
Workflow for Bioactive Molecule Synthesis
Caption: Synthetic pathways from this compound.
Example Application: Synthesis of Novel Amide Derivatives as Potential Anticancer Agents
The amino group of N-(6-amino-1,3-benzodioxol-5-yl)acetamide can be acylated with various carboxylic acids to generate a library of amide derivatives. This approach has been successful in the development of other benzodioxole-based anticancer agents.[2]
Protocol 2: General Procedure for the Synthesis of N-(6-(acylamino)-1,3-benzodioxol-5-yl)acetamide Derivatives
Materials:
-
N-(6-amino-1,3-benzodioxol-5-yl)acetamide
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid: To a solution of the substituted carboxylic acid in DMF, add EDCI and HOBt. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of N-(6-amino-1,3-benzodioxol-5-yl)acetamide and DIPEA in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with DCM.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(6-(acylamino)-1,3-benzodioxol-5-yl)acetamide derivative.
Causality behind Experimental Choices:
-
EDCI/HOBt: A common and efficient peptide coupling reagent system. EDCI facilitates the formation of an active ester from the carboxylic acid, while HOBt minimizes side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDCI and to facilitate the coupling reaction.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Logical Framework for Bioactive Compound Discovery
The synthesis of a library of derivatives allows for the exploration of structure-activity relationships (SAR). By systematically varying the acyl group, researchers can identify key structural features that contribute to the desired biological activity.
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Application Notes & Protocols: N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the experimental use of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide , a key heterocyclic compound. While not an active pharmaceutical ingredient itself, this molecule serves as a pivotal synthetic intermediate, or building block, for the construction of more complex chemical entities. Its structure, featuring a nitro group ortho to an acetamide-protected amine on a benzodioxole scaffold, offers dual functionalities for strategic chemical modifications. The 1,3-benzodioxole core is a common motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This guide will detail the compound's properties, critical safety protocols, and a validated experimental procedure for its primary application: the deprotection of the amine, yielding 5-Amino-6-nitro-1,3-benzodioxole , a versatile precursor for further derivatization.
Compound Profile and Physicochemical Properties
This compound, also known as 5-acetamino-6-nitro-1,3-benzodioxole, is a crystalline solid.[3] Its strategic importance lies in the acetamide group, which functions as an effective protecting group for the aniline nitrogen, allowing for selective reactions elsewhere on the molecule. The adjacent nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring and can itself be chemically transformed, typically through reduction.
Table 1: Compound Identification
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 5-Acetamido-6-nitro-1,3-benzodioxole |
| CAS Number | Not assigned. Related compounds have CAS numbers.[4][5] |
| Molecular Formula | C₉H₈N₂O₅ |
| Molecular Weight | 224.17 g/mol |
Table 2: Predicted Physicochemical Data Note: As this is a specialized intermediate, extensive experimental data is not publicly available. The following values are based on computational models used for similar chemical structures and are provided for estimation purposes.
| Property | Predicted Value | Source Analogy |
|---|---|---|
| XLogP3 | 1.2 - 1.8 | [6][7][8] |
| Hydrogen Bond Donors | 1 | [7][8] |
| Hydrogen Bond Acceptors | 5 - 6 | [7][8] |
| Solubility | Expected to be soluble in DMSO, DMF, and hot methanol; sparingly soluble in water. | [3] |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases. | |
Critical Safety and Handling Protocols
WARNING: The toxicological properties of this compound have not been fully investigated. Nitroaromatic compounds can be toxic and potentially mutagenic. The compound must be handled with extreme care, assuming it is hazardous.
-
Engineering Controls: All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn at all times. Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all containers are clearly labeled.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases. Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Application: A Versatile Synthetic Intermediate
The primary and most validated application of this compound is its role as a precursor to 5-Amino-6-nitro-1,3-benzodioxole. The acetamide group acts as a protecting group for the amine functionality. This protection is crucial because a free aniline is highly reactive and could interfere with other desired chemical transformations on the benzodioxole scaffold.
The deprotection (deacetylation) is typically achieved through base-catalyzed hydrolysis (saponification). This reaction unmasks the free amine, making it available for a wide range of subsequent reactions, such as amide bond formation, diazotization, or serving as a directing group for further aromatic substitutions.
Figure 1: Synthetic transformation workflow from the protected acetamide to the free amine intermediate.
Detailed Experimental Protocols
Protocol 4.1: Base-Mediated Deacetylation to 5-Amino-6-nitro-1,3-benzodioxole
This protocol is adapted from a known procedure for the hydrolysis of 5-acetamino-6-nitro-1,3-benzodioxole.[3] It is a robust method for generating the key amine intermediate.
Causality Behind Experimental Choices:
-
Sodium Methoxide: A strong base is required to efficiently hydrolyze the stable amide bond.
-
Methanol: Serves as the solvent and participates in the transesterification mechanism of hydrolysis.
-
Heat (Reflux): Provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Acetic Acid Quench: Rapidly neutralizes the strong base to stop the reaction precisely and prevent potential side reactions or degradation of the product.[3]
-
Solvent Swaps (Toluene): Toluene forms an azeotrope with methanol and acetic acid, facilitating their complete removal under reduced pressure.[3]
Materials & Reagents:
-
This compound
-
Methanol (Anhydrous)
-
Sodium Methoxide (NaOMe)
-
Glacial Acetic Acid
-
Toluene
-
Methylene Chloride (DCM)
-
Isopropanol
-
Round-bottom flask(s)
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Dissolution: In a large round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 40 g) in methanol (e.g., 4 L) with heating and stirring.[3]
-
Base Preparation: In a separate flask, prepare a solution of sodium methoxide (e.g., 40 g) in methanol (e.g., 4 L), bringing it to a boil.[3]
-
Reaction Initiation: Carefully add the boiling sodium methoxide solution to the hot solution of the starting material. The mixture should be brought to a gentle reflux.[3]
-
Reaction Time: Maintain the reflux for exactly 15 minutes .[3] Timing is critical to maximize yield and minimize byproducts.
-
Quenching: Immediately interrupt the reaction by adding glacial acetic acid (e.g., 220 ml) to the flask.[3]
-
Solvent Removal: Remove the bulk of the methanol via distillation or a rotary evaporator. Add toluene and evaporate again under reduced pressure. Repeat the toluene evaporation to ensure all methanol and acetic acid are removed.[3]
-
Extraction & Purification:
-
Dissolve the resulting residue in methylene chloride (e.g., 3 L).
-
Filter the solution to remove any inorganic salts (e.g., sodium acetate).
-
The filtrate can be passed through a short plug of silica gel to remove baseline impurities.
-
Concentrate the methylene chloride solution in vacuo.[3]
-
-
Recrystallization: Recrystallize the crude solid from hot isopropanol to yield pure 5-Amino-6-nitro-1,3-benzodioxole as a crystalline solid.[3] A yield of approximately 95% can be expected.[3]
Protocol 4.2: In-Process Monitoring and Product Characterization
A self-validating protocol requires confirmation that the desired transformation has occurred.
1. Thin-Layer Chromatography (TLC) Monitoring:
-
Purpose: To qualitatively track the disappearance of the starting material and the appearance of the product.
-
Procedure:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the starting material, a co-spot, and a sample from the reaction mixture at timed intervals.
-
Develop the plate in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane).
-
Visualize under a UV lamp (254 nm). The product, being more polar (free amine vs. acetamide), should have a lower Rf value than the starting material.
-
2. Product Structure Verification:
-
Purpose: To confirm the identity and purity of the final product.
-
Techniques: A suite of analytical techniques should be used for full characterization of novel benzodioxole derivatives.[1][9]
-
¹H-NMR: The most telling change will be the disappearance of the singlet peak around δ 2.1-2.3 ppm corresponding to the acetyl (-COCH₃) protons. New broad peaks corresponding to the amine (-NH₂) protons will appear.
-
¹³C-NMR: Confirm the correct number of carbon signals and look for the disappearance of the amide carbonyl carbon signal (typically δ 168-172 ppm).
-
FTIR Spectroscopy: Look for the disappearance of the amide C=O stretch (~1660-1690 cm⁻¹) and the appearance of characteristic N-H stretching bands for the primary amine (two bands in the 3300-3500 cm⁻¹ region).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the product (C₇H₆N₂O₄).
-
Perspective on Downstream Synthetic Applications
The product of the primary protocol, 5-Amino-6-nitro-1,3-benzodioxole, is a valuable precursor for drug discovery programs. The benzodioxole scaffold is explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities.[2][9][10] The two functional groups on the product offer distinct synthetic pathways.
Figure 2: Potential downstream synthetic pathways for derivatizing the 5-Amino-6-nitro-1,3-benzodioxole intermediate.
-
Pathway A (Nitro Reduction): The nitro group can be readily reduced to a second amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂). The resulting diamine is a classic precursor for the synthesis of fused heterocyclic systems like benzimidazoles, which are privileged structures in medicinal chemistry.
-
Pathway B (Amine Derivatization): The primary amine is a potent nucleophile and can be acylated with various acid chlorides or activated carboxylic acids to generate a library of amide derivatives.[11] Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications are fundamental strategies in drug design to modulate properties like solubility, cell permeability, and target binding.
By leveraging these pathways, researchers can generate diverse libraries of novel benzodioxole-containing compounds for screening in various biological assays, from antitumor to antidiabetic studies.[1][9]
References
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Chem-Impex International. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. Retrieved from [Link]
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Gong, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (6-(Benzo[d][4][10]dioxol-5-ylmethyl)benzo[d][4][10]dioxol-5-yl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylethanamine. PubChem. Retrieved from [Link]
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Kumar, A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Retrieved from [Link]
-
Dawood, R. O., et al. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Retrieved from [Link]
-
Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. PubChem. Retrieved from [Link]
-
Doceri. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]
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Application Notes & Protocols: N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is a pivotal, yet underexplored, synthetic intermediate in medicinal chemistry. While not a therapeutic agent itself, its true value lies in its role as a versatile scaffold for the generation of compound libraries targeting a range of biological systems. The presence of a nitro group ortho to an acetamide on the biologically significant 1,3-benzodioxole core provides a unique chemical handle for diversification.[1][2] This guide details the strategic application of this compound, providing robust protocols for its synthesis, its critical transformation into the corresponding amine, and its subsequent elaboration into diverse chemical libraries for drug discovery campaigns. We further propose a blueprint for a screening cascade to identify novel bioactive agents derived from this scaffold.
Strategic Overview: The Utility of a Versatile Intermediate
The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neurological applications.[2][3][4][5] The strategic placement of a nitro group on this scaffold is of particular interest. The nitro group is a strong electron-withdrawing group that can significantly modulate the physicochemical properties of the parent molecule.[6] More importantly, it is readily reduced to a primary amine, providing a key point for synthetic diversification.
Our focus, this compound, serves as a stable, accessible precursor to N-(6-Amino-1,3-benzodioxol-5-yl)acetamide. This amino derivative is the primary workhorse for library synthesis, allowing for the introduction of a vast array of chemical functionalities through well-established chemical transformations.
Figure 1: High-level workflow from the core intermediate to hit identification.
Synthesis and Characterization Protocols
Synthesis of this compound
This protocol describes the nitration of the commercially available N-(1,3-benzodioxol-5-yl)acetamide. The acetamide group directs the nitration to the ortho position.
Materials:
-
N-(1,3-benzodioxol-5-yl)acetamide (also known as 3',4'-Methylenedioxyacetanilide)[7]
-
Glacial Acetic Acid
-
Fuming Nitric Acid (≥90%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Protocol:
-
Dissolution: In a round bottom flask, dissolve N-(1,3-benzodioxol-5-yl)acetamide (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Nitration: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution via a dropping funnel. CAUTION: The reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the volume of the acetic acid used). A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Drying & Characterization: Dry the product under vacuum. The expected product is a pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.
| Parameter | Expected Value |
| Molecular Formula | C₉H₈N₂O₅ |
| Molecular Weight | 224.17 g/mol |
| Appearance | Pale yellow solid |
| Purity (LC-MS) | >95% |
Table 1: Physicochemical properties of this compound.
Reduction to N-(6-Amino-1,3-benzodioxol-5-yl)acetamide
The reduction of the nitro group is the key step to unmask the reactive amine, enabling subsequent diversification. Catalytic hydrogenation is a clean and efficient method.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Magnetic stirrer and stir bar
-
Two-neck round bottom flask
-
Celite®
Protocol:
-
Setup: To a two-neck round bottom flask, add this compound (1.0 eq) and the solvent (Methanol or Ethanol).
-
Inerting: Add 10% Pd/C (approx. 5-10 mol % catalyst loading).
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (balloon) at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (Nitrogen or Argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified further by recrystallization or column chromatography if necessary. Characterize by NMR and MS.
Application in Library Synthesis
The resulting N-(6-Amino-1,3-benzodioxol-5-yl)acetamide is a versatile building block. The primary amine can be readily functionalized to generate a library of diverse analogues.
Figure 3: Proposed screening cascade for identifying kinase inhibitors.
Protocol 4.1: Primary Biochemical Screen
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay to measure direct inhibition of a target kinase.
-
Procedure:
-
Dispense the library compounds into a low-volume 384-well assay plate at a final concentration of 10 µM.
-
Add the target kinase enzyme.
-
Initiate the reaction by adding the kinase substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes).
-
Add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer).
-
Incubate for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Hit Criteria: Compounds causing ≥50% inhibition relative to DMSO controls are selected for follow-up.
Conclusion
N-(6-Nitro-1,3-benzodioxole-5-yl)acetamide is a powerful tool for the medicinal chemist. Its value is not as an end-product, but as a strategically designed starting point for the rapid generation of novel chemical entities. The protocols and strategies outlined here provide a comprehensive framework for leveraging this intermediate in drug discovery programs, from initial synthesis through to biological screening and hit identification. The inherent biological relevance of the benzodioxole core, combined with the synthetic tractability of the amino-intermediate, makes this a highly attractive scaffold for future exploration.
References
- Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing an amino acid moiety in side chain. Journal of the Brazilian Chemical Society.
- Wang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
- BenchChem. Application Notes and Protocols for 6-Amino-1,3-benzodioxole Derivatives in Medicinal Chemistry.
- Al-Masoudi, N. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules.
- Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.
-
PubChem. N-(1,3-benzodioxol-5-yl)-2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]acetamide. Available at: [Link]
-
PubChem. N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. Available at: [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules. Available at: [Link]
- Asadipour, A., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Research in Pharmaceutical Sciences.
-
Hawash, M., et al. (2022). Structures of benzodioxol derivatives having various biological activities. 3 Biotech. Available at: [Link]
-
PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]
-
PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]
-
PubChem. N-(2H-1,3-Benzodioxol-5-yl)acetamide. Available at: [Link]
- Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online.
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Scale-up synthesis using "N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide"
An Application Note for the Scale-Up Synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Foreword: A Guide for the Modern Chemist
In the landscape of pharmaceutical and materials science, the journey from a laboratory curiosity to a viable chemical entity is paved with the challenges of scalability. This compound, a key intermediate, is no exception. Its synthesis, while conceptually straightforward, requires a nuanced understanding of reaction kinetics, safety protocols, and purification strategies to be successfully translated to a larger scale. This document eschews a rigid, templated approach in favor of a dynamic guide grounded in chemical principles. It is designed for the discerning researcher and process chemist who seeks not just a recipe, but a strategic framework for scale-up. Herein, we delve into the causality behind procedural choices, offering a self-validating protocol that prioritizes safety, efficiency, and purity.
Strategic Analysis of the Synthetic Pathway
The synthesis of this compound (2) is most efficiently approached via the electrophilic nitration of the readily available precursor, N-(1,3-benzodioxol-5-yl)acetamide (1).
Rationale for Pathway Selection:
-
Activating and Directing Effects: The acetamido group (-NHCOCH₃) on the aromatic ring of precursor 1 is a moderately activating, ortho-, para-director. This electronic influence facilitates the nitration reaction and selectively directs the incoming nitro group (-NO₂) to the positions ortho to the amide. Given that the para position is occupied by the dioxole ring fusion, the nitration occurs regioselectively at the C6 position, adjacent to the acetamido substituent.
-
Precursor Availability: N-(1,3-benzodioxol-5-yl)acetamide (also known as 3',4'-Methylenedioxyacetanilide) is a commercially available and relatively inexpensive starting material, making this route economically viable for scale-up operations[1].
-
Process Simplicity: This pathway constitutes a single, high-yielding transformation, minimizing step count and potential material loss associated with more complex, multi-step syntheses.
Below is the proposed reaction scheme, which forms the basis of our detailed protocol.
Caption: Reaction scheme for the synthesis of the target compound.
Hazard Analysis and Safety-First Protocols
Scaling up chemical synthesis magnifies inherent risks. A thorough understanding and mitigation of hazards are non-negotiable. Nitroaromatic compounds and the nitration process itself demand stringent safety protocols.
-
Nitrating Agents: A mixture of nitric acid and glacial acetic acid is used[2]. This mixture is highly corrosive and a strong oxidizing agent. The reaction is exothermic and must be strictly temperature-controlled to prevent runaway reactions, which can lead to violent decomposition.
-
Starting Material & Product: While specific toxicity data for the target compound is limited, related benzodioxole and nitro compounds warrant careful handling. Avoid inhalation of dust and direct contact with skin and eyes[3][4].
-
Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat. All operations should be conducted within a certified and properly functioning chemical fume hood[5][6].
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible[5]. A suitable neutralizing agent for acid spills (e.g., sodium bicarbonate) should be readily available.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen) to prevent side reactions with atmospheric moisture.
3.1. Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Moles | Molar Eq. | Quantity |
| N-(1,3-benzodioxol-5-yl)acetamide (1) | 13067-19-1 | 179.17 | 0.558 | 1.0 | 100 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | - | 750 mL |
| Fuming Nitric Acid (d=1.4) | 7697-37-2 | 63.01 | 0.614 | 1.1 | 44 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | - | ~5 L |
| Isopropanol (for recrystallization) | 67-63-0 | 60.1 | - | - | As required (~2-3 L) |
3.2. Experimental Procedure
-
Reaction Setup: Equip a 2 L, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice-water-salt bath for efficient cooling.
-
Dissolution of Starting Material: Charge the flask with N-(1,3-benzodioxol-5-yl)acetamide (100 g, 0.558 mol) and glacial acetic acid (750 mL). Begin stirring to form a slurry.
-
Preparation of Nitrating Solution: In a separate beaker, carefully measure fuming nitric acid (44 mL, 0.614 mol) and charge it into the dropping funnel.
-
Controlled Addition: Cool the reaction slurry to 10-15°C. Once the temperature is stable, begin the dropwise addition of the nitric acid from the dropping funnel. Crucially, maintain the internal reaction temperature between 15°C and 25°C throughout the addition. This is a critical control point; rapid addition will cause a dangerous exotherm. The addition should take approximately 60-90 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A faint yellow precipitate of the product may begin to form. Stirring should continue overnight to ensure the reaction goes to completion[2].
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture into a large beaker containing approximately 4 L of ice and water. This will quench the reaction and precipitate the crude product. Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a large Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7). This removes residual acetic and nitric acids.
-
Drying: Press the cake as dry as possible on the funnel, then transfer the crude product to a drying dish and dry under vacuum at 50-60°C to a constant weight. A typical crude yield is expected to be in the range of 90-95%.
Purification: Recrystallization Protocol
For many applications, the crude product must be purified to remove unreacted starting materials and potential regioisomeric byproducts. Recrystallization is a cost-effective and scalable method for purifying crystalline solids[7].
-
Solvent Screening: Isopropanol is a suitable solvent for this compound. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at its boiling point[7].
-
Dissolution: Transfer the dried crude product to a suitably sized Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to reflux with stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved. Using a minimal amount of solvent is key to maximizing yield[7].
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a boil for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated Buchner funnel to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[7].
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol. Dry the final product under vacuum to a constant weight. The expected recovery from recrystallization is typically 80-90%. The final product should be a pale yellow crystalline solid.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity (>98% is typically desired).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Melting Point: To compare with literature values. A related compound, 5-amino-6-nitro-1,3-benzodioxole, has a melting point of 203°-204° C, suggesting the target compound will also be a high-melting solid[8].
Workflow and Process Logic
The entire scale-up process is governed by a logical workflow designed to maximize safety, yield, and purity.
Caption: A comprehensive workflow for the scale-up synthesis.
References
-
De Gruyter. (2001-12-05). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications. Retrieved from [Link]
-
PrepChem.com. (No Date). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
Hangzhou Chentong Biochemical Co., Ltd. (No Date). This compound. Retrieved from [Link]
-
PubChem. (2026-01-10). N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (No Date). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
MDPI. (2017-10-18). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank. Retrieved from [Link]
-
PrepChem.com. (No Date). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
PubChem. (2026-01-10). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Doceri. (2014-04-20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]
-
PubChem. (No Date). N-(2H-1,3-Benzodioxol-5-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes and Protocols: Derivatization Techniques for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of derivatization strategies for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a key intermediate in the synthesis of various bioactive molecules. The protocols detailed herein are designed for researchers and professionals in drug development and medicinal chemistry, offering step-by-step methodologies for the selective modification of its primary functional groups: the aromatic nitro group, the acetamide moiety, and the benzodioxole ring system. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. All protocols are presented as self-validating systems, with integrated analytical checkpoints for reaction monitoring and product characterization.
Introduction
This compound is a versatile scaffold in organic synthesis. Its unique electronic and structural features, including an electron-rich benzodioxole ring activated by an acetamido group and deactivated by a nitro group, allow for a diverse range of chemical transformations. Strategic derivatization of this molecule can lead to the generation of libraries of novel compounds with potential applications in pharmacology and materials science. This guide will explore three primary avenues of derivatization: reduction of the nitro group, modification of the acetamide linkage, and electrophilic substitution on the aromatic ring.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 81864-14-4 | [1] |
| Molecular Formula | C₉H₈N₂O₅ | |
| Molecular Weight | 224.17 g/mol | |
| Appearance | Pale yellow solid (typical) | |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO. Poorly soluble in water. |
Section 1: Derivatization via Reduction of the Nitro Group
The selective reduction of the aromatic nitro group to a primary amine is a cornerstone transformation, yielding N-(6-Amino-1,3-benzodioxol-5-yl)acetamide. This resulting amino group is a versatile handle for a plethora of subsequent derivatization reactions, including diazotization, acylation, and reductive amination. The key challenge lies in achieving high chemoselectivity, leaving the acetamide and benzodioxole functionalities intact.
Mechanistic Insight: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a preferred method for the reduction of nitro groups in complex molecules due to its mild reaction conditions and high selectivity.[2] In this process, a hydrogen donor, such as ammonium formate or hydrazine, transfers hydrogen to the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2][3] This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.
Figure 1: Catalytic transfer hydrogenation workflow.
Protocol: Selective Nitro Reduction using Ammonium Formate
This protocol details the selective reduction of the nitro group of this compound to the corresponding amine using ammonium formate as the hydrogen donor and palladium on carbon as the catalyst.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of substrate).
-
Catalyst Addition: To this solution, carefully add 10% Pd/C (0.1 eq by weight of the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (3.0-5.0 eq) to the reaction mixture in portions over 15 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 EtOAc:Hexane). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine product indicates reaction completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude N-(6-Amino-1,3-benzodioxol-5-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation:
-
TLC Analysis: Compare the Rf value of the product to the starting material.
-
¹H NMR Spectroscopy: Look for the disappearance of the aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Section 2: Derivatization of the Acetamide Group
The acetamide group offers two primary sites for derivatization: the amide N-H bond and the carbonyl group. Hydrolysis of the amide bond to the corresponding amine is a common and useful transformation.
Mechanistic Insight: Base-Catalyzed Hydrolysis (De-acetylation)
Base-catalyzed hydrolysis of the acetamide group proceeds via nucleophilic acyl substitution. A strong base, such as sodium methoxide, is used to generate a highly nucleophilic methoxide ion that attacks the electrophilic carbonyl carbon of the acetamide.
Sources
The Versatile Scaffold: Downstream Applications of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide and Its Amino Derivative in Medicinal Chemistry
Introduction: The Latent Potential of a Nitroaromatic Precursor
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is a synthetic nitroaromatic compound that, in itself, is not typically the endpoint of a synthetic pathway. Instead, its true value in drug discovery and development lies in its potential as a precursor to a more versatile and reactive intermediate: N-(6-Amino-1,3-benzodioxol-5-yl)acetamide . The strategic placement of the nitro group adjacent to the acetamide on the benzodioxole ring system sets the stage for a critical transformation—the reduction of the nitro group to a primary amine. This conversion unlocks a wealth of possibilities for medicinal chemists, transforming a relatively inert compound into a powerful building block for the synthesis of complex heterocyclic structures with a wide array of biological activities.[1]
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with demonstrated pharmacological properties, including anticancer, anti-inflammatory, and neurological activities.[1] The introduction of a reactive amino group at the 6-position provides a synthetic handle for further molecular elaboration, enabling the construction of diverse and potent therapeutic candidates.
This guide provides a detailed exploration of the downstream applications of this compound's primary product, N-(6-Amino-1,3-benzodioxol-5-yl)acetamide. We will delve into the protocols for its synthesis from the nitro precursor and subsequently explore its application as a key intermediate in the construction of bioactive heterocyclic systems, with a focus on quinolone derivatives known for their therapeutic potential.
Part 1: The Gateway Reaction - Reduction of the Nitro Group
The cornerstone of unlocking the synthetic potential of this compound is the efficient and chemoselective reduction of the nitro group to a primary amine. This transformation is a fundamental process in organic synthesis, with several well-established methods available.[2][3][4][5][6] The choice of reducing agent is critical and depends on factors such as the presence of other reducible functional groups, desired yield, and scalability.
Common Methodologies for Nitro Group Reduction:
| Method | Reagents | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency, clean reaction. | May reduce other functional groups (e.g., alkenes, alkynes). Requires specialized hydrogenation equipment.[5] |
| Metal-Mediated Reduction (Acidic) | Fe/HCl, Sn/HCl, Zn/AcOH | Mild, tolerates many functional groups. | Stoichiometric amounts of metal are required, leading to metal waste.[5][6] |
| Metal-Mediated Reduction (Neutral/Basic) | SnCl₂·2H₂O | Mild, good for substrates sensitive to harsh acidic conditions. | Can generate tin-based byproducts that require careful removal.[5] |
Below is a detailed, step-by-step protocol for the reduction of this compound using a common and reliable laboratory method.
Protocol 1: Synthesis of N-(6-Amino-1,3-benzodioxol-5-yl)acetamide via Tin(II) Chloride Reduction
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate in an alcoholic solvent, a method known for its mildness and effectiveness.[2]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (3-5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(6-Amino-1,3-benzodioxol-5-yl)acetamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Self-Validation: The success of the reduction can be confirmed by comparing the TLC of the starting material and the product (the product should have a different Rf value). Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the desired amino compound.
Figure 1: General workflow for the synthesis of N-(6-Amino-1,3-benzodioxol-5-yl)acetamide.
Part 2: Downstream Application - Synthesis of Bioactive Quinolone Derivatives
The newly synthesized N-(6-Amino-1,3-benzodioxol-5-yl)acetamide is a valuable building block for constructing more complex heterocyclic systems. One prominent application is in the synthesis of quinolone derivatives. Quinolones are a class of compounds known for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] The amino group of our precursor can participate in cyclization reactions to form the core quinolone scaffold.
Application Note: N-(6-Amino-1,3-benzodioxol-5-yl)acetamide as a Precursor for Anticancer Quinolones
The acetamide group in N-(6-Amino-1,3-benzodioxol-5-yl)acetamide can be hydrolyzed to the corresponding aniline, which can then be used in classic quinolone syntheses like the Conrad-Limpach or Gould-Jacobs reactions. However, the acetamide itself can participate in cyclization reactions under certain conditions. For this application note, we will focus on a hypothetical, yet plausible, synthetic route inspired by established quinolone synthesis methodologies.
The general strategy involves the reaction of the amino group with a β-ketoester, followed by a thermal cyclization to form the quinolone ring system. This approach allows for the introduction of various substituents on the final quinolone molecule, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Protocol 2: Synthesis of a[2][4]Dioxolo[4,5-g]quinolin-8(5H)-one Derivative
This protocol is a representative example of how N-(6-Amino-1,3-benzodioxol-5-yl)acetamide can be utilized to synthesize a quinolone derivative. This specific class of quinolones has been investigated for various biological activities.
Materials:
-
N-(6-Amino-1,3-benzodioxol-5-yl)acetamide
-
Ethyl acetoacetate (or other β-ketoesters)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Mechanical stirrer
-
TLC supplies
Procedure:
-
Condensation: In a round-bottom flask, mix N-(6-Amino-1,3-benzodioxol-5-yl)acetamide (1.0 eq) with ethyl acetoacetate (1.1 eq). Heat the mixture at 140-150 °C for 2 hours. Monitor the reaction by TLC.
-
Cyclization:
-
Cool the reaction mixture slightly.
-
Carefully add polyphosphoric acid (PPA) to the reaction mixture.
-
Heat the mixture to 240-250 °C for 30 minutes. Alternatively, the condensation product can be isolated and then heated in a high-boiling solvent like Dowtherm A to effect cyclization.
-
-
Work-up:
-
Cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., concentrated ammonia solution).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Self-Validation: The formation of the quinolone can be confirmed by spectroscopic methods. The disappearance of the acetamide and amino protons and the appearance of new aromatic and quinolone-specific protons in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the synthesis.
Figure 2: Synthetic pathway for a quinolone derivative from the amino precursor.
Part 3: Broader Applications and Future Directions
The utility of N-(6-Amino-1,3-benzodioxol-5-yl)acetamide extends beyond the synthesis of quinolones. The primary amine serves as a versatile nucleophile and a precursor for a wide range of other heterocyclic systems.
Potential Downstream Applications:
-
Synthesis of Benzimidazoles: Reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles, a class of compounds with diverse pharmacological activities, including anthelmintic, antifungal, and anticancer properties.
-
Synthesis of Azaaurones: As a key starting block, this amino derivative can be used in the synthesis of azaaurones, which have been investigated as anticancer and antimicrobial agents.[8]
-
Synthesis of Triazine Derivatives: The amino group can be incorporated into 1,3,5-triazine scaffolds, which are known to act as dihydrofolate reductase (DHFR) inhibitors and have applications as anticancer drugs.[9]
-
Suzuki-Miyaura Coupling Reactions: The amino group can be converted to a halide, which can then be used in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or heteroaryl substituents, further diversifying the molecular library.[5]
-
Synthesis of Amide and Sulfonamide Libraries: The amino group can be readily acylated or sulfonylated to generate libraries of amide and sulfonamide derivatives for screening against various biological targets.
The exploration of N-(6-Amino-1,3-benzodioxol-5-yl)acetamide as a building block in diversity-oriented synthesis holds significant promise for the discovery of novel therapeutic agents. Its straightforward synthesis from the corresponding nitro compound and the versatility of the resulting amino group make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. Future research will likely focus on developing more efficient and greener synthetic methodologies for its downstream applications and on exploring the biological activities of the novel heterocyclic systems derived from this valuable intermediate.
References
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]
- Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Kilic-Kurt, Z., Bakar, F., & Ölgen, S. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1052.
- Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127.
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for 6-Amino-1,3-benzodioxole Derivatives in Medicinal Chemistry. BenchChem.
- Nowakowska, Z., & Chodurek, E. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 223.
- World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I).
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Retrieved from [Link]
-
Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
PubMed. (2015). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Retrieved from [Link]
- Walsh Medical Media. (n.d.).
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]
-
NIH. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
-
PubMed. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Retrieved from [Link]
-
MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. ijnrd.org [ijnrd.org]
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- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Document ID: AN-CSD-26-01
Last Updated: January 18, 2026
Introduction
The synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is a critical step in the development of various pharmaceutical agents and research compounds. The procedure involves the electrophilic aromatic nitration of N-(1,3-benzodioxol-5-yl)acetamide. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the sensitive nature of the benzodioxole ring and the potential for side-product formation. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common obstacles and significantly improve synthesis outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis.
Question 1: Why is my overall yield consistently low?
Low yields can stem from several factors, including incomplete reaction, product degradation, or mechanical loss during workup.
-
Incomplete Reaction: The nitrating agent may be too dilute or added at a temperature that is too low, slowing the reaction rate. Ensure your nitric acid is concentrated and consider the use of a stronger nitrating system, such as a mixture of nitric acid and sulfuric acid ("mixed acid"), which generates the highly reactive nitronium ion (NO₂⁺) in situ.[1]
-
Substrate Quality: The starting material, N-(1,3-benzodioxol-5-yl)acetamide, must be pure and dry. Impurities can interfere with the reaction, and moisture can quench the nitrating agent.
-
Product Degradation: The benzodioxole ring is sensitive to overly harsh acidic conditions and high temperatures. Prolonged exposure to concentrated strong acids can cause ring-opening or charring. It is crucial to maintain strict temperature control and to quench the reaction as soon as analysis (e.g., TLC) indicates completion.
-
Poor Workup Technique: The product precipitates upon quenching the reaction mixture in water/ice. Ensure the quench is performed slowly to avoid localized heating. Thoroughly wash the crude product to remove residual acids before drying and recrystallization.
Question 2: My reaction mixture turns dark brown or black. What is causing this and how can I prevent it?
This indicates oxidative decomposition, a common issue in nitration reactions.
-
Causality: The acetamido and methylenedioxy groups strongly activate the aromatic ring, making it highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[2] This leads to the formation of polymeric, tar-like substances that reduce yield and complicate purification.
-
Preventative Measures:
-
Strict Temperature Control: The primary solution is to maintain a low reaction temperature. The addition of the nitrating agent should be performed dropwise while vigorously stirring the reaction mixture, ensuring the internal temperature does not exceed 5-10°C. An ice-salt bath is recommended.
-
Choice of Nitrating Agent: Using a milder nitrating system can reduce oxidation. A mixture of nitric acid in acetic acid or acetic anhydride is often less aggressive than mixed acid (HNO₃/H₂SO₄).[2][3]
-
Controlled Addition: Add the nitrating agent slowly and subsurface if possible to ensure rapid mixing and prevent localized "hot spots" where decomposition can initiate.
-
Question 3: I am isolating a mixture of isomers. How can I improve the regioselectivity for the desired 6-nitro product?
The formation of isomers, primarily the 4-nitro byproduct, is a known challenge.
-
Mechanistic Insight: The acetamido group (-NHCOCH₃) is a potent ortho-, para-director, while the methylenedioxy group also directs ortho and para. The desired 6-nitro product results from substitution ortho to the powerful acetamido group. The primary undesired isomer is the 4-nitro product, which is ortho to the methylenedioxy group.
-
Improving Selectivity:
-
Steric Hindrance: The acetamido group is sterically bulkier than the ether linkages of the methylenedioxy group. Using a bulkier nitrating agent or a solvent system that can coordinate with the reagents may favor substitution at the less hindered 6-position.
-
Catalyst Systems: Shape-selective catalysts, such as certain zeolites, have been shown to favor para-substitution in other aromatic nitrations by sterically hindering access to the ortho position.[4] While not standard for this specific synthesis, exploring heterogeneous acid catalysts could be a research avenue for maximizing regioselectivity.[4][5]
-
Purification: If a minor amount of the isomer is unavoidable, it can typically be removed during recrystallization. The different isomers often have slightly different solubilities.
-
Visualizing the Reaction and Troubleshooting
The following diagrams illustrate the core reaction pathway and a decision-making workflow for troubleshooting common issues.
Caption: Core pathways in the nitration of N-(1,3-benzodioxol-5-yl)acetamide.
Caption: A decision-making workflow for troubleshooting low-yield synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best nitrating system to use?
A: The optimal system depends on a trade-off between reactivity and the risk of side reactions.
| Nitrating System | Advantages | Disadvantages | Best For |
| HNO₃ / H₂SO₄ | Highly reactive, drives reaction to completion. | Aggressive, high risk of oxidation and charring if not cooled properly. | Small-scale reactions with excellent temperature control. |
| HNO₃ in Acetic Acid | Milder, reduces oxidation, good yields reported.[3] | Slower reaction times may be required. | General laboratory use, good balance of reactivity and safety. |
| HNO₃ / Acetic Anhydride | Can be very effective, generates acetyl nitrate in situ. | Acetic anhydride is water-sensitive. | Anhydrous conditions, may offer different regioselectivity. |
| N₂O₅ | Highly regioselective for para isomers in some systems.[4] | Not a common lab reagent, may need to be prepared in situ. | Advanced applications where high regioselectivity is paramount. |
Q: How critical is the workup and purification process?
A: It is extremely critical. Improper workup can ruin an otherwise successful reaction.
-
Quenching: The reaction must be quenched by slowly pouring the acidic mixture onto crushed ice or into ice-cold water. This precipitates the product and dilutes the acid, stopping the reaction and preventing degradation.
-
Filtration and Washing: The precipitated solid should be filtered and washed extensively with cold water until the washings are neutral (test with pH paper). This removes residual strong acids that can catalyze decomposition upon drying. A final wash with a cold solvent like methanol or isopropanol can help remove organic impurities.[6]
-
Recrystallization: This is the most effective method for purification.[7][8] Ethanol, methanol, or isopropanol are commonly used solvents.[6] The goal is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to form pure crystals, leaving impurities (including isomeric byproducts) in the mother liquor.
Optimized High-Yield Experimental Protocol
This protocol is adapted from established procedures and incorporates best practices to maximize yield and purity.[3][9]
Reagents & Materials:
-
N-(1,3-benzodioxol-5-yl)acetamide (1 equiv)
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (d=1.4, ~1.1 equiv)
-
Crushed Ice / Deionized Water
-
Methanol or Ethanol for recrystallization
-
Magnetic stirrer, dropping funnel, ice-salt bath
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-salt bath to cool.
-
Dissolution: Dissolve N-(1,3-benzodioxol-5-yl)acetamide in glacial acetic acid inside the flask. Stir and cool the solution to 0-5°C.
-
Nitrating Mixture: In a separate beaker, carefully add the concentrated nitric acid to a small amount of glacial acetic acid. Cool this mixture down before adding it to the dropping funnel.
-
Addition: Add the nitric acid solution dropwise to the stirred acetamide solution over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10°C. The solution will likely turn yellow.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water. A pale yellow solid should precipitate.
-
Isolation: Allow the mixture to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral. Follow with a wash of cold methanol to remove colored impurities.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (40-50°C).
-
Purification: Recrystallize the dry, crude solid from a suitable solvent (e.g., ethanol) to yield this compound as a pure crystalline solid.[6]
References
-
Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com. Available at: [Link]
-
Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. Available at: [Link]
-
Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. Available at: [Link]
-
Nitration. In Wikipedia. Retrieved January 18, 2026. Available at: [Link]
-
Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Nitration reaction and formation of p-nitroacetanilide and o-nitroacetanilide. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank, 2017(4), M957. Available at: [Link]
-
N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. PubChem. (n.d.). Retrieved January 18, 2026. Available at: [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2014). Catalysis Science & Technology, 4(5), 1333-1349. Available at: [Link]
- Kwok, T. J., & Jayasuriya, K. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. U.S. Patent No. 5,977,418. Washington, DC: U.S. Patent and Trademark Office.
-
Nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Karthikeyan, S., Sethusankar, K., Devaraj, A., & Bakthadoss, M. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469. Available at: [Link]
-
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). MDPI. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Welcome to the technical support center for the purification of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation of the product. Common impurities may include residual starting materials from the nitration and acetylation steps of the synthesis. Depending on the synthetic route, you may encounter related isomers or over-acetylated byproducts. It is also possible to have residual acids or bases used in the synthesis. A thorough analysis of the synthetic pathway is crucial for identifying potential impurities.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: A common and effective solvent for the recrystallization of this compound is isopropanol. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for good recovery of pure crystals upon cooling. Other potential solvents to screen include ethanol, methanol, or mixtures of ethanol and water. A systematic solvent screening is recommended to determine the optimal conditions for your specific crude product.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration before the crystallization step. Use a minimal amount of charcoal to avoid significant loss of your desired product.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and can reveal the presence of structurally similar impurities. Melting point analysis is a straightforward method to gauge purity, as impurities will typically broaden and depress the melting range. For more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify unknown impurities.
Troubleshooting Guides
Problem 1: Oily Residue Instead of Crystals After Recrystallization
Possible Cause: The presence of impurities can sometimes inhibit crystallization, leading to the formation of an oil. This can also occur if the cooling process is too rapid or if an inappropriate solvent is used.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Gently heat the oily mixture to re-dissolve the compound. Allow the solution to cool to room temperature undisturbed and slowly. Avoid placing it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Solvent Re-evaluation: If the above steps fail, the solvent may not be optimal. Evaporate the current solvent and perform a new solvent screen with small aliquots of your crude material.
Problem 2: Low Recovery After Purification
Possible Cause: Low recovery can result from using an excessive amount of solvent during recrystallization, incomplete precipitation, or loss of product during transfers and filtration. In column chromatography, improper solvent polarity can lead to poor separation and loss of product.
Troubleshooting Steps:
-
For Recrystallization:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation before filtration.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
-
For Column Chromatography:
-
Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase that provides good separation of your product from impurities. The Rf value of the product should ideally be between 0.2 and 0.4.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation and product loss.
-
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined through preliminary screening.
Materials:
-
Crude this compound
-
Isopropanol (or another suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Appropriate column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system using TLC. The ideal system will show good separation between the product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Workflows
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting crystallization issues.
References
-
PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available from: [Link]
- de Fatima, A., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Butt, A. N., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 236, 115711.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1284.
-
SIELC Technologies. Separation of 1,3-Benzodioxole, 5-nitro- on Newcrom R1 HPLC column. Available from: [Link]
"N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide" stability and storage conditions
Technical Support Center: N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability and proper storage of this compound (CAS 81864-14-4). Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and promoting laboratory safety.
Section 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound in its solid form?
A: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration at 2-8°C is recommended. The key is to minimize exposure to moisture, light, and heat.
-
Expertise & Causality: The molecule contains two functional groups that influence its stability. The acetamide group can be hygroscopic and susceptible to hydrolysis over time, similar to other amides.[2] The aromatic nitro group, while generally stabilizing the ring, can be reactive, particularly under high-energy conditions (e.g., heat or UV light).[3][4] Storing the compound in a cool, dry, and dark environment directly mitigates these potential degradation pathways. The container must be tightly sealed to prevent moisture ingress.
Q2: I need to prepare a stock solution. What solvents are recommended, and how should I store the solution?
A: The choice of solvent is experiment-dependent. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions of polar organic molecules. For working solutions, ethanol or other appropriate buffered aqueous solutions may be used.
Storage of Solutions:
-
Use Amber Vials: Store solutions in amber or light-blocking vials to prevent photodegradation.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.
-
Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is highly recommended.
-
Inert Atmosphere: For maximum stability, especially if the solvent is not anhydrous, flushing the vial headspace with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture.
-
Expertise & Causality: Aromatic nitro compounds can be sensitive to light. Furthermore, dissolved compounds have greater molecular mobility, increasing the rate of potential degradation reactions compared to the solid state. Repeated freeze-thaw cycles can cause the compound to precipitate out of solution and can introduce atmospheric water, which could lead to hydrolysis.
Q3: What are the primary signs of compound degradation?
A: Visual inspection is the first step. A noticeable change in color (e.g., darkening from a pale yellow to brown) or a change in physical form (e.g., clumping of the powder due to moisture absorption) suggests potential degradation. For solutions, the appearance of cloudiness or precipitate can indicate insolubility at storage temperatures or degradation. Analytically, degradation can be confirmed by techniques like HPLC or LC-MS, which would show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
Q4: Are there any specific chemicals or materials that this compound is incompatible with?
A: Yes. Due to its chemical structure, you should avoid contact with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, chlorates) Can react exothermically with the organic components of the molecule.[5]
-
Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride) Can reduce the nitro group, fundamentally changing the compound's structure and properties.[5]
-
Strong Bases: (e.g., sodium hydroxide) Can potentially hydrolyze the acetamide linkage and may form unstable, colored Meisenheimer complexes with the nitro-aromatic system.[4]
-
Strong Acids: Can also catalyze the hydrolysis of the amide bond.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q: My solid compound, which was initially a light-colored powder, has darkened over time. Is it still viable for my experiment?
A: A color change is a strong indicator of degradation. While the compound may not be entirely degraded, its purity is compromised. Using it will likely introduce significant variability into your results.
-
Recommended Action: It is strongly advised to acquire a fresh batch of the compound. If this is not possible, the purity of the material must be re-assessed using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use.
Q: I thawed my -20°C stock solution (in DMSO) and noticed a crystalline precipitate. What should I do?
A: This is a common issue related to solubility, not necessarily degradation. The compound's solubility is lower at colder temperatures.
-
Recommended Action:
-
Gently warm the vial to room temperature or slightly above (e.g., 37°C).
-
Vortex the solution thoroughly to ensure all precipitate has redissolved.
-
Visually inspect the solution to confirm it is clear before making your dilutions.
-
To prevent this in the future, consider preparing a slightly more dilute stock solution or storing it at 4°C if it is to be used within a few days and stability at that temperature has been verified.
-
Q: My experimental results have been inconsistent across different days, even though my protocol is the same. Could compound instability be the cause?
A: Yes, this is a classic symptom of compound instability. If you are using a stock solution that has been stored for an extended period, has undergone multiple freeze-thaw cycles, or was not protected from light, it may be degrading.
-
Recommended Action: Prepare a fresh stock solution from the solid compound and repeat the experiment. If the results become consistent, this points to the old stock solution as the source of the variability. This validates the need for proper solution storage, such as creating single-use aliquots.
Section 3: Protocols and Data Summary
Table 1: Summary of Recommended Storage Conditions
| Form | Parameter | Recommendation | Justification & Key Considerations |
| Solid | Temperature | Long-term: 2-8°C. Short-term: Room Temperature (15-25°C). | Reduces kinetic rate of potential degradation reactions.[3] |
| Atmosphere | Dry. Inert gas (optional but ideal). | The acetamide group is potentially hygroscopic; moisture can lead to hydrolysis. | |
| Container | Tightly sealed, opaque or amber glass vial. | Prevents moisture ingress and protects from light.[1] | |
| Solution | Temperature | Long-term: -20°C or -80°C. Short-term: 2-8°C. | Drastically slows degradation in solution; prevents solvent evaporation. |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles and contamination of the primary stock. | |
| Container | Tightly sealed amber glass vial or light-blocking tube. | Protects from photodegradation, to which aromatic nitro compounds can be susceptible. | |
| Solvent | Use anhydrous grade solvent where possible. | Minimizes water available for potential hydrolysis. |
Protocol 1: Handling and Stock Solution Preparation
This protocol outlines the best practices for safely handling the solid compound and preparing a stock solution.
-
Safety First: Before handling, read the Safety Data Sheet (SDS). Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[6][7]
-
Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Quickly weigh the desired amount of the solid into a suitable vial (e.g., an amber glass vial). Minimize the time the container is open.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquoting & Storage: If desired, immediately dispense the stock solution into single-use aliquots in smaller, appropriately labeled amber vials. Flush with inert gas before capping if maximum stability is required. Store immediately at the recommended temperature (-20°C or -80°C).
Protocol 2: Workflow for Assessing Solution Stability
If you need to store the compound in a novel buffer or for an extended period, it is prudent to perform a simple stability check.
-
Initial Analysis (T=0): Prepare the solution as intended for your experiment. Immediately take an aliquot and analyze it via HPLC or LC-MS. Record the peak area and retention time of the parent compound.
-
Storage: Store the remaining solution under your intended conditions (e.g., 4°C for 7 days).
-
Follow-up Analysis: After the storage period, re-analyze the solution using the identical HPLC/LC-MS method.
-
Comparison: Compare the chromatograms. A stable compound will show a negligible decrease (<5%) in the parent peak area and no significant formation of new peaks. Significant changes indicate instability under the tested conditions.
Section 4: Compound Handling and Storage Workflow
The following diagram illustrates the decision-making process for proper handling from receipt to experimental use.
Caption: Workflow for handling this compound.
References
- Sigma-Aldrich, Safety D
- Aldrich, Safety D
- Lyme Congregational Church Boston, Environmental Health and Safety, Handling and Care of Peroxide-Forming and Nitro Compounds.
- National Center for Biotechnology Information, Prudent Practices in the Labor
- International Labour Organization, Encyclopaedia of Occupational Health and Safety: Arom
- ACS Publications, Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Fisher Scientific, Safety D
- BenchChem, Safeguarding Your Research: A Comprehensive Guide to Handling 1-Nitropropan-2-ol.
- Sigma-Aldrich, Safety D
- Fisher Scientific, Safety D
- YouTube, Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024-11-12).
- UNC Charlotte, Safety D
- AK Scientific, Inc., Safety Data Sheet: (S)-N-Piperidin-3-yl-acetamide.
- LookChem, N-(6-Nitro-1,3-benzodioxol-5-yl)
- National Center for Biotechnology Information, Nitroaromatic Compounds,
- Flinn Scientific, Safety D
Sources
- 1. lymecongregationalchurch.org [lymecongregationalchurch.org]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting the Synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this electrophilic aromatic substitution reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
The synthesis of this compound is achieved through the nitration of N-(1,3-benzodioxol-5-yl)acetamide. This process, while straightforward in principle, is sensitive to reaction conditions, and minor deviations can lead to significant issues with yield and purity.
Reaction Scheme:
Figure 1: Synthesis of this compound via electrophilic nitration of N-(1,3-benzodioxol-5-yl)acetamide.
Troubleshooting at a Glance: A Diagnostic Workflow
Before diving into detailed FAQs, use this workflow to quickly diagnose your issue. This decision tree outlines common failure points and directs you to the relevant in-depth explanations.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Low or No Product Yield
FAQ 1.1: My reaction shows no conversion of the starting material. What is the most likely cause?
Answer: The most common reason for a complete lack of reactivity is the failure to generate a sufficiently powerful electrophile. In this reaction, the active electrophile is the nitronium ion (NO₂⁺) . It is not present in nitric acid itself but is formed in situ through a reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[1][2][3]
Causality: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5] This process is an equilibrium. If the concentration of water is too high (e.g., from using non-concentrated acids), the equilibrium will shift away from forming the nitronium ion, effectively shutting down the reaction.
Recommendations:
-
Verify Acid Quality: Always use fresh, concentrated (≥95%) sulfuric acid and concentrated (≥70%) nitric acid. Acids can absorb atmospheric moisture over time, reducing their efficacy.
-
Order of Addition: It is crucial to add the sulfuric acid first and then slowly add the nitric acid to generate the "mixed acid" nitrating agent before adding your substrate.
FAQ 1.2: My yield is very low, and the reaction seems sluggish. Could the temperature be the issue?
Answer: Yes, temperature is a critical parameter. Aromatic nitration is an exothermic process, but it still requires sufficient thermal energy to overcome the activation energy barrier.[6]
Causality:
-
Too Low Temperature (e.g., < 0 °C): The reaction rate may become impractically slow, leading to incomplete conversion within a reasonable timeframe.
-
Too High Temperature (e.g., > 20 °C): This is a more common and dangerous problem. Excess heat can dramatically increase the rate of side reactions, such as oxidation of the substrate by nitric acid and di-nitration, leading to a complex mixture of byproducts and a lower yield of the desired product.[2][6]
| Parameter | Recommended Value | Rationale |
| Addition Temperature | 0 - 5 °C | Allows for controlled generation of the electrophile and minimizes initial exotherm upon substrate addition. |
| Reaction Temperature | 5 - 15 °C | A good balance between a reasonable reaction rate and minimizing side reactions for this activated system. |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for tracking the consumption of starting material and formation of the product. |
Protocol: Controlled Temperature Nitration
-
Combine concentrated H₂SO₄ and HNO₃ in a flask and cool the mixture to 0 °C in an ice-water bath.
-
Dissolve the starting material, N-(1,3-benzodioxol-5-yl)acetamide, in a suitable solvent (e.g., glacial acetic acid or H₂SO₄).
-
Add the substrate solution dropwise to the cold mixed acid, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at the recommended temperature (e.g., 10 °C) and monitor its progress by TLC.
FAQ 1.3: My TLC shows a significant amount of starting material even after several hours. How do I drive the reaction to completion?
Answer: If you have confirmed your reagents are active (FAQ 1.1) and the temperature is appropriate (FAQ 1.2), the persistence of starting material suggests either insufficient reaction time or an inadequate amount of the nitrating agent.
Causality: Electrophilic aromatic substitution is not instantaneous. The reaction requires time for the aromatic ring to attack the nitronium ion, form the sigma complex intermediate, and then be deprotonated to restore aromaticity.
Recommendations:
-
Stoichiometry: While a large excess of nitric acid should be avoided to prevent side reactions, ensure you are using at least a slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to the starting acetamide.
-
Extended Reaction Time: Continue to monitor the reaction by TLC. If the reaction is proceeding cleanly but slowly, allow it to stir for a longer period. Some nitrations may require several hours to reach completion.
-
Gentle Warming: If the reaction has stalled at a low temperature, you can consider allowing it to warm slowly to just below room temperature (e.g., 15-20 °C) while carefully monitoring for the appearance of byproducts on the TLC plate.
Category 2: Presence of Impurities and Side Reactions
FAQ 2.1: My product NMR shows unexpected aromatic signals, suggesting an isomer or di-substituted product. What happened?
Answer: This issue points towards a loss of regioselectivity or over-reaction. The most likely impurity is a di-nitrated product.
Causality: The acetamido group is a moderately activating ortho-, para-director, and the methylenedioxy group is also activating. This makes the aromatic ring quite electron-rich and susceptible to nitration. While the first nitro group is strongly deactivating, forcing conditions (high temperature, high concentration of nitrating agent, or prolonged reaction time) can still lead to the addition of a second nitro group.[2][7]
Recommendations:
-
Strict Temperature Control: As detailed in FAQ 1.2, do not let the reaction temperature rise uncontrollably.
-
Limit Nitrating Agent: Use no more than 1.2 equivalents of nitric acid.
-
Prompt Quenching: Once TLC indicates the consumption of the starting material, quench the reaction immediately by pouring it onto crushed ice. This rapidly dilutes the acid and lowers the temperature, stopping further reaction.
FAQ 2.2: I isolated a product with a significantly different polarity and a primary amine signal in the NMR/IR. What is this impurity?
Answer: You have likely hydrolyzed the acetamide group to a primary amine, forming 6-nitro-1,3-benzodioxol-5-amine .
Causality: Amides can be hydrolyzed back to their constituent carboxylic acid and amine under either strong acidic or basic conditions.[8] During your reaction or, more commonly, during a prolonged or heated aqueous workup, the strong acid can catalyze the hydrolysis of your N-acetyl protecting group. A procedure for the deacetylation of this compound exists, highlighting the feasibility of this side reaction.[9]
Recommendations:
-
Minimize Reaction Time: Do not let the reaction run significantly longer than necessary.
-
Cold Workup: Conduct the entire workup (quenching, neutralization) at low temperatures (0-10 °C) to minimize the rate of hydrolysis.
-
Rapid Neutralization: After quenching the reaction in ice water, neutralize the acidic solution promptly but carefully with a suitable base (e.g., saturated sodium bicarbonate or dilute NaOH solution) until the pH is neutral. Do not let the product sit in strong acid for an extended period.
FAQ 2.3: My reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. What caused this?
Answer: The formation of dark, tarry material is a classic sign of oxidation and substrate degradation.[7]
Causality: Concentrated nitric acid is a potent oxidizing agent, especially in the presence of sulfuric acid and at elevated temperatures. Electron-rich aromatic systems, like the benzodioxole ring, are particularly susceptible to oxidation, which leads to complex polymerization and decomposition pathways.
Recommendations:
-
Aggressive Temperature Control: This is the most critical factor. An uncontrolled exotherm is the primary cause of oxidative decomposition. Use a dropwise addition of the substrate to the mixed acid at 0 °C.
-
Substrate Purity: Ensure your starting N-(1,3-benzodioxol-5-yl)acetamide is pure. Certain impurities can catalyze decomposition.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help minimize oxidative side reactions.
Category 3: Product Isolation & Purification
FAQ 3.1: After pouring my reaction into ice water, no solid precipitated, or an oil formed. How can I isolate my product?
Answer: Failure to precipitate or "oiling out" is a common issue related to product solubility or the presence of impurities that cause melting point depression.
Causality:
-
Solubility: The product may have some solubility in the acidic aqueous mixture.
-
Impurities: The presence of liquid or low-melting byproducts can prevent your desired product from crystallizing, resulting in an oil.
Recommendations:
-
Extraction: If no solid forms, proceed with a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture.[10]
-
Wash the Organic Layer: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude material (which may be an oil or an impure solid) will likely require purification.
FAQ 3.2: My crude product is impure. What is the best method for purification?
Answer: The two most effective methods for purifying the final product are recrystallization and column chromatography.[11]
Protocol: Purification by Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis first.
Analytical Characterization
Confirming the identity and purity of your product is essential. Below are typical analytical data for the starting material and the desired product.
| Compound | Molecular Formula | Molecular Weight | Key Analytical Features |
| N-(1,3-benzodioxol-5-yl)acetamide (Starting Material) | C₉H₉NO₃ | 179.17 g/mol | ¹H NMR: Signals for the acetamido methyl group, two aromatic protons, and the methylenedioxy protons.[12] IR: Amide C=O stretch (~1660 cm⁻¹), N-H stretch. |
| This compound (Product) | C₉H₈N₂O₅ | 224.17 g/mol | ¹H NMR: Appearance of a new downfield aromatic singlet, shifts in other aromatic protons. IR: Characteristic strong asymmetric and symmetric stretches for the NO₂ group (~1500-1530 cm⁻¹ and 1340-1360 cm⁻¹). |
References
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
de Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Aromatic nitration and aromatic reactivity. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-nitro-1,3-benzodioxol-5-amine (C7H6N2O4). Retrieved from [Link]
-
Reddit. (2023). Di-nitration troubleshooting. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
MDPI. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. Retrieved from [Link]
-
YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
-
ResearchGate. (2015). Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Retrieved from [Link]
-
Hangzhou Chentong Biochemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Hangzhou Chentong Biochemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]
-
Chad's Prep. (2018). 18.2c EAS Nitration. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. Retrieved from [Link]
-
Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. Retrieved from [Link]
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-(2H-1,3-Benzodioxol-5-yl)acetamide | C9H9NO3 | CID 98688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Welcome to the dedicated technical support guide for the synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable solutions to common and complex challenges encountered during this synthesis. Our goal is to empower you with the expertise to not only troubleshoot issues but also to fundamentally understand the underlying chemistry, leading to more robust and reproducible outcomes.
Troubleshooting Guide: From Low Yields to Impurity Profiling
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My yield of this compound is consistently low. What are the primary contributing factors?
Answer:
Low yields in this synthesis are a frequent challenge and can typically be attributed to several key areas:
-
Suboptimal Nitration Conditions: The electrophilic nitration of the N-(1,3-benzodioxol-5-yl)acetamide starting material is a critical step where yield can be significantly compromised.
-
Inadequate Temperature Control: This reaction is highly exothermic. A temperature rise above the optimal range (typically 0-5 °C) can lead to the formation of undesired side products, including di-nitrated species and oxidative degradation of the starting material.
-
Incorrect Nitrating Agent Stoichiometry: An excess of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can lead to over-nitration, while an insufficient amount will result in an incomplete reaction.
-
-
Formation of Isomeric Byproducts: The directing effects of the acetamido and the dioxole ether groups on the aromatic ring can lead to the formation of multiple nitro isomers. While the desired product is the 6-nitro isomer, other isomers can be formed, reducing the yield of the target molecule.
-
Product Loss During Workup and Purification:
-
Aqueous Solubility: The nitrated product may have some solubility in the aqueous phase during the quenching and washing steps. Ensuring complete precipitation and minimizing the volume of washing solutions is crucial.
-
Purification Losses: During recrystallization or column chromatography, product can be lost if the solvent system is not optimized or if the separation of closely related isomers is challenging.
-
Question 2: I'm observing multiple spots on my TLC plate after the nitration step. What are these likely byproducts?
Answer:
The presence of multiple spots on your TLC plate is a strong indication of byproduct formation. The most common byproducts in this synthesis are:
-
Unreacted Starting Material: N-(1,3-benzodioxol-5-yl)acetamide.
-
Isomeric Nitro Products: The primary byproducts are often positional isomers of the desired 6-nitro product. The acetamido group is an ortho-, para-director, and the dioxole ether groups are also activating and ortho-, para-directing. This can lead to the formation of other isomers.
-
Di-nitro Products: Although the first nitro group is deactivating, under harsh reaction conditions (e.g., high temperature or excess nitrating agent), a second nitration can occur.
-
Oxidation Byproducts: The strong acid mixture can cause oxidation of the starting material or product, leading to colored impurities.
Visualizing the Reaction and Potential Side-Reactions
To better understand the synthetic pathway and the origin of byproducts, the following reaction scheme is provided.
Caption: Synthesis of this compound and potential byproduct pathways.
Question 3: How can I improve the regioselectivity of the nitration to favor the desired 6-nitro isomer?
Answer:
Improving the regioselectivity is key to maximizing your yield. Consider the following strategies:
-
Strict Temperature Control: Maintaining a low and constant temperature (e.g., 0-5 °C) is paramount. Lower temperatures can enhance the kinetic control of the reaction, potentially favoring the formation of the thermodynamically more stable isomer.
-
Slow, Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise with vigorous stirring. This ensures a low localized concentration of the electrophile and helps dissipate heat effectively, reducing the likelihood of side reactions.
-
Choice of Nitrating Agent and Solvent: While a mixture of nitric and sulfuric acid is common, exploring alternative nitrating systems could offer better regioselectivity. For instance, using a milder nitrating agent or changing the solvent can alter the steric and electronic environment of the reaction, influencing the position of nitration.[1][2]
Question 4: What are the best analytical methods to identify and quantify the byproducts in my crude product mixture?
Answer:
A multi-pronged analytical approach is recommended for comprehensive byproduct analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the desired product from isomers and other impurities.
-
Method: A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of formic acid for better peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance is standard. For more detailed analysis, a Diode Array Detector (DAD) can provide UV spectra for each peak, aiding in preliminary identification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated component, which is invaluable for identifying unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This can be used to determine the substitution pattern on the aromatic ring. The coupling constants and chemical shifts of the aromatic protons will be distinct for each isomer.
-
¹³C NMR: Provides information on the number and type of carbon atoms, further aiding in structure elucidation.
-
2D NMR (COSY, HMQC, HMBC): These techniques are crucial for unambiguously assigning the structure of the desired product and its isomers.[4]
-
Experimental Protocols: A Guide to Byproduct Analysis
Protocol 1: HPLC-UV Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Workflow for Byproduct Identification
Caption: A systematic workflow for the identification and characterization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acetamido group in this synthesis?
A1: The acetamido group serves two critical functions. Firstly, it acts as a protecting group for the amine, preventing its oxidation by the strong nitrating mixture. Secondly, it is a moderately activating ortho-, para-directing group, which influences the position of the incoming nitro group.[5]
Q2: Can I perform the nitration directly on 5-amino-1,3-benzodioxole?
A2: Direct nitration of 5-amino-1,3-benzodioxole is generally not recommended. The free amino group is highly activating and also basic. In the strongly acidic nitrating conditions, the amino group will be protonated, forming an ammonium salt which is a meta-director and deactivating. Furthermore, the free amine is highly susceptible to oxidation, which can lead to a complex mixture of byproducts and decomposition.
Q3: My purified product is colored. How can I decolorize it?
A3: A persistent color in your final product often indicates the presence of trace impurities, possibly oxidation byproducts. Recrystallization from a suitable solvent is the first step. If color persists, you can try treating a solution of your product with a small amount of activated charcoal, followed by hot filtration to remove the charcoal, and then allowing the solution to crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: How can I confirm the position of the nitro group in my final product?
A4: The most definitive method is through ¹H NMR spectroscopy. The protons on the aromatic ring of the desired this compound will appear as two singlets. In contrast, other isomers would show different splitting patterns (e.g., doublets, or an ABX system). For unambiguous confirmation, 2D NMR techniques like HMBC can show long-range correlations between the protons and the carbons of the nitro-substituted ring.[4]
References
-
Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 553-558. [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]
-
MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]
- Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
- Google Patents. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Glauser, G., et al. (2014). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. bio-protocol, 4(23), e1320. [Link]
-
Magritek. (2021). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
-
Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
SIELC. (n.d.). Separation of 1,3-Benzodioxole, 5-nitro- on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. [Link]
-
MDPI. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]
-
PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. [Link]
Sources
- 1. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 2. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 3. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide" solubility issues in organic solvents
Welcome to the technical support center for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Solubility Profile of this compound
This compound is a moderately polar molecule. Its solubility is governed by the interplay of the planar benzodioxole ring system, the highly polar nitro group (—NO₂), and the hydrogen-bonding capable acetamide (—NHCOCH₃) functional group. The strong electron-withdrawing nature of the nitro group, combined with the polarity of the acetamide moiety, dictates its solubility in organic solvents.[1][2] This structure leads to a crystalline solid that often requires specific solvent conditions to achieve complete dissolution.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen solvent. What are the first steps I should take?
A1: Initial insolubility is a common hurdle. A systematic approach is crucial for efficient troubleshooting.
-
Verify Solvent Polarity: The fundamental principle of "like dissolves like" is your starting point. Given the compound's polar functional groups, it will preferentially dissolve in polar organic solvents.[3]
-
Increase Temperature: For most solid solutes, solubility increases with temperature. Gentle heating of your solvent system while stirring can significantly improve dissolution.[4] A synthesis protocol for a related compound demonstrates that this compound is soluble in hot methanol, indicating the efficacy of this method.[5]
-
Reduce Particle Size: If you have a coarse crystalline material, increasing the surface area can enhance the rate of dissolution. Carefully grinding the solid into a fine powder can be beneficial.[3]
-
Sonication: Using an ultrasonic bath can help to break apart agglomerates of the solid and accelerate the dissolution process through cavitation.
Q2: What are the recommended solvents for this compound?
A2: Based on experimental evidence from synthesis and purification procedures, as well as the chemical properties of the functional groups, a range of polar solvents should be effective. A general guideline for solvent selection is presented in the table below.
| Solvent | Polarity Index | Expected Solubility Behavior | Experimental Evidence/Rationale |
| Dimethylformamide (DMF) | 6.4 | High Solubility | Aprotic polar solvent, effective for many amides. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High Solubility | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Moderate to High Solubility | Good general-purpose solvent for moderately polar compounds. |
| Acetone | 5.1 | Moderate to High Solubility | A common polar aprotic solvent. |
| Methanol | 5.1 | Soluble with Heating | A synthesis protocol confirms solubility in hot methanol.[5] |
| Ethanol | 4.3 | Soluble with Heating | Similar to methanol, heating will likely be required. |
| Methylene Chloride (DCM) | 3.1 | Soluble | Used as a solvent in a related synthesis, indicating good solubility.[5] |
| Ethyl Acetate | 4.4 | Slight to Moderate Solubility | May require heating. |
| Isopropanol | 3.9 | Slight to Moderate Solubility | Used for recrystallization, suggesting lower solubility at room temperature and higher solubility when hot.[5] |
| Toluene | 2.4 | Low Solubility | A non-polar solvent, unlikely to be effective. |
| Hexanes | 0.1 | Insoluble | A non-polar solvent, not recommended. |
| Water | 10.2 | Very Low to Insoluble | Despite the presence of polar groups, the large aromatic system limits aqueous solubility. |
This table is a guide. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.
Q3: I'm trying to prepare a stock solution for a biological assay and I'm seeing precipitation when I dilute with an aqueous buffer. How can I solve this?
A3: This is a common issue when transitioning from a highly soluble organic solvent to an aqueous system. The key is to first dissolve the compound in a minimal amount of a water-miscible organic solvent in which it has high solubility, such as DMF or DMSO, and then perform a stepwise dilution.
A recommended procedure is to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. For example, a 1:10 dilution of a DMF stock solution into PBS is a common starting point.[6] It is important to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Troubleshooting Guides
Guide 1: Issues with Recrystallization
Recrystallization is a powerful purification technique, but it can present challenges.[7]
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solute is coming out of the solution above its melting point. This often happens when the boiling point of the solvent is too high or the solution is supersaturated.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall supersaturation.
-
Allow the solution to cool more slowly.
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, or nucleation is inhibited.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility.
-
Problem: The crystals are forming too quickly.
-
Cause: Rapid cooling or a highly supersaturated solution can lead to the formation of small, impure crystals.[8]
-
Solution:
-
Reheat the solution to redissolve the solid.
-
Add a small amount of additional solvent.
-
Ensure the solution cools slowly and is undisturbed.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol will help you efficiently determine the best solvent for your compound.
-
Preparation: Weigh out approximately 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add your chosen solvent dropwise (e.g., 100 µL increments) at room temperature.
-
Observation: After each addition, vortex or stir the vial and observe for dissolution. Record the approximate volume of solvent required to fully dissolve the compound.
-
Heating: If the compound is not soluble at room temperature, gently heat the vial in a water bath or on a hot plate. Observe for dissolution and note the temperature at which it occurs.
-
Cooling: Allow the heated vials to cool to room temperature and then in an ice bath to assess the potential for recrystallization.
Protocol 2: Recrystallization from a Mixed Solvent System
This is a useful technique when a single solvent does not provide the ideal solubility profile.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., hot methanol or methylene chloride) at an elevated temperature.[5]
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is less soluble, e.g., isopropanol or water) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Isolation: Once crystal formation is complete, collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Sources
Handling and safety precautions for "N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide"
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes only and is based on the chemical properties of structurally related compounds. A specific Safety Data Sheet (SDS) for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is not currently available. All laboratory work should be conducted by qualified personnel and in accordance with all applicable safety regulations and institutional protocols.
Introduction
This compound is a complex organic molecule that requires careful handling due to the presence of a nitro group, an acetamide functional group, and a benzodioxole core. This combination of moieties suggests potential chemical reactivity and biological activity that necessitate stringent safety precautions. This technical support center provides a comprehensive overview of the known and anticipated hazards, handling procedures, and emergency responses associated with this compound, drawing from data on analogous chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its structural components, the primary hazards are expected to be:
-
Toxicity: Nitroaromatic compounds can be toxic and are often harmful by ingestion, inhalation, and skin absorption.[1] The United States Environmental Protection Agency (USEPA) has designated many nitroaromatic compounds as "Priority Pollutants" due to their toxicity. The acetamide group also raises concerns, as some related compounds are suspected carcinogens.[2]
-
Irritation: Similar compounds, such as p-nitroacetanilide, are known to cause skin, eye, and respiratory irritation.[3][4][5]
-
Reactivity and Instability: Organic nitro compounds can be thermally unstable and may decompose violently or explosively at elevated temperatures.[6] They can also react vigorously with strong oxidizing agents, strong bases, and reducing agents, posing fire and explosion hazards.[4]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. | To protect eyes from dust particles and splashes. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing or explosion. | Provides a full facial barrier against splashes. | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. | Nitrile offers good resistance to a range of chemicals. Double gloving provides an extra layer of protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat. | Offers an additional layer of protection against spills. | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood. | To minimize inhalation of dust and potential vapors. |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | For situations with a higher risk of aerosol generation. |
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[6]
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately evacuate the area. Wearing the appropriate PPE, carefully sweep or vacuum up the material and place it into a suitable, labeled hazardous waste container. Avoid generating dust.[3][4] Decontaminate the spill area with a suitable solvent and then wash with soap and water.
Q5: What are the first-aid measures in case of exposure?
A5:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Color Change During Reaction | Decomposition of the nitro group or side reactions. | 1. Immediately cool the reaction mixture. 2. Ensure the reaction temperature is within the expected range. 3. Verify the purity of your starting materials and solvents. 4. Consider if the reaction is sensitive to light and protect it accordingly. |
| Low Yield in Synthesis | Incomplete reaction or product degradation. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). 2. Ensure all reagents were added in the correct stoichiometry. 3. Check the pH of the reaction mixture, as it can influence the stability of the product. |
| Difficulty in Dissolving the Compound | The compound may have low solubility in the chosen solvent. | 1. Consult literature for known solubility data of similar compounds. 2. Try gentle heating or sonication to aid dissolution. 3. Experiment with a range of solvents with varying polarities. |
| Formation of Tars or Polymeric Material | Vigorous reaction conditions or presence of impurities. | 1. Reduce the reaction temperature. 2. Add reagents more slowly to control the reaction rate. 3. Purify starting materials to remove any potential catalysts for polymerization. |
Experimental Workflows
Safe Weighing and Transfer Protocol
The following workflow is designed to minimize exposure during the handling of solid this compound.
Caption: Immediate actions for spill response.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroacetanilide, 98%. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). PARA-NITRO ACETANILIDE (4-NITROACETANILIDE). Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 4-nitro acetanilide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. PubMed Central. [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-nitro-. PubChem. [Link]
-
ResearchGate. (2022). Nitro-containing pharmaceuticals and functional materials. [Link]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide. This document provides in-depth troubleshooting advice and frequently asked questions related to the common impurities encountered during the synthesis and purification of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to identify, mitigate, and resolve these common challenges.
Troubleshooting Guide: Impurity Identification and Remediation
This section is designed to address specific experimental issues you may encounter. The question-and-answer format allows for quick reference to solve problems as they arise in the lab.
Question 1: My final product shows a lower melting point than expected and appears as a yellowish crystalline solid instead of the expected pale-yellow needles. What could be the issue?
Answer: A depressed and broad melting point range, along with a deviation from the expected crystalline appearance, strongly suggests the presence of impurities. The most common culprits in the synthesis of this compound are residual starting material and isomeric byproducts formed during the nitration step.
The primary cause is often the co-precipitation of the desired 6-nitro isomer with the undesired 4-nitro and 7-nitro isomers. The acetamido and methylenedioxy groups are both ortho, para-directing, leading to a mixture of regioisomers during electrophilic aromatic substitution.[1]
Recommended Actions:
-
Recrystallization: This is the most effective method for purifying the crude product. Ethanol is a commonly used solvent for recrystallizing nitrated acetanilides. The desired 6-nitro isomer is typically less soluble than the isomeric impurities and will crystallize out upon cooling, leaving the impurities in the mother liquor.
-
Solvent System Optimization: If a single recrystallization from ethanol is insufficient, consider a mixed solvent system. A combination of ethanol and water, or ethyl acetate and hexanes, can enhance the separation of isomers with different polarities.
-
Analytical Confirmation: Before and after recrystallization, it is crucial to analyze your product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity.
Question 2: I'm observing extra singlets in the aromatic region of my ¹H NMR spectrum that I can't account for. What are these signals?
Answer: The presence of additional singlets in the aromatic region of the ¹H NMR spectrum is a classic indicator of regioisomeric impurities. In the case of this compound, the expected aromatic protons are two singlets. The presence of other singlets suggests the formation of the 4-nitro and/or 7-nitro isomers.
Identifying the Isomers by ¹H NMR:
-
Expected Product (6-Nitro isomer): You should observe two singlets in the aromatic region, one for the proton at the C4 position and one for the proton at the C7 position.
-
Potential 4-Nitro Isomer: This isomer would also exhibit two singlets in the aromatic region, but their chemical shifts will differ from the 6-nitro isomer due to the different electronic environment.
-
Potential 7-Nitro Isomer: Similarly, the 7-nitro isomer will show two distinct singlets in the aromatic region.
Troubleshooting Protocol:
-
Careful Integration: Integrate all the peaks in the aromatic region of your ¹H NMR spectrum. The ratio of the integrals will give you a quantitative measure of the isomeric distribution in your sample.
-
2D NMR Spectroscopy: If the 1D ¹H NMR is ambiguous, consider running a 2D NMR experiment such as COSY (Correlation Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to help assign the proton signals to the correct isomers.
-
HPLC Analysis: HPLC is an excellent technique for separating isomers.[2] Developing an HPLC method can not only confirm the presence of multiple isomers but can also be adapted for preparative purification if recrystallization is not effective.
Question 3: My mass spectrometry data shows a peak corresponding to the molecular weight of 6-nitro-1,3-benzodioxol-5-amine. How did this impurity form?
Answer: The presence of 6-nitro-1,3-benzodioxol-5-amine indicates that the acetamido group has been hydrolyzed. This is a common side reaction that can occur under the strongly acidic conditions of the nitration reaction (a mixture of nitric acid and sulfuric acid).[3][4][5][6][7]
Mechanism of Hydrolysis:
The acidic conditions can protonate the carbonyl oxygen of the acetamido group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and cleavage of the carbon-nitrogen bond lead to the formation of the amine and acetic acid.
Mitigation and Removal:
-
Control Reaction Time and Temperature: Minimize the exposure of your starting material to the strong acid mixture by keeping the reaction time as short as possible and maintaining a low temperature (typically 0-5 °C).
-
Purification: This impurity is more polar than your desired product. It can often be removed by recrystallization. Alternatively, column chromatography using a silica gel stationary phase with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) will effectively separate the more polar amine from the acetamide.
Frequently Asked Questions (FAQs)
-
What are the most common impurities in this compound synthesis? The most common impurities are unreacted starting material (N-(1,3-benzodioxol-5-yl)acetamide), regioisomers (N-(4-nitro-1,3-benzodioxol-5-yl)acetamide and N-(7-nitro-1,3-benzodioxol-5-yl)acetamide), over-nitrated products (dinitrated species), and the hydrolysis product (6-nitro-1,3-benzodioxol-5-amine).
-
How can I minimize the formation of isomeric impurities? While it is difficult to completely avoid the formation of isomers in this electrophilic aromatic substitution, you can influence the regioselectivity to some extent by carefully controlling the reaction conditions. Lower temperatures generally favor the formation of the thermodynamically more stable product. However, the separation of these isomers during purification is a more practical approach to obtaining a pure product.
-
What is the best way to monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to distinguish the starting material from the product and any major byproducts. The disappearance of the starting material spot indicates the completion of the reaction.
-
What are the key safety precautions for this synthesis? The nitration reaction is highly exothermic and uses strong, corrosive acids (nitric and sulfuric acid). It is imperative to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and with efficient cooling to maintain the recommended temperature range.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Origin | Typical Analytical Signature |
| N-(1,3-benzodioxol-5-yl)acetamide | C₉H₉NO₃ | 179.17 | Unreacted starting material | Distinct signals in ¹H NMR and a separate peak in HPLC with a shorter retention time than the product. |
| N-(4-Nitro-1,3-benzodioxol-5-yl)acetamide | C₉H₈N₂O₅ | 224.17 | Regioisomer from nitration | Extra singlets in the aromatic region of the ¹H NMR spectrum; a closely eluting peak in HPLC. |
| N-(7-Nitro-1,3-benzodioxol-5-yl)acetamide | C₉H₈N₂O₅ | 224.17 | Regioisomer from nitration | Additional distinct singlets in the ¹H NMR aromatic region; a closely eluting peak in HPLC. |
| Dinitro-N-(1,3-benzodioxol-5-yl)acetamide | C₉H₇N₃O₇ | 269.17 | Over-nitration due to harsh reaction conditions | A higher molecular weight peak in mass spectrometry; distinct aromatic signals in ¹H NMR. |
| 6-Nitro-1,3-benzodioxol-5-amine | C₇H₆N₂O₄ | 182.13 | Hydrolysis of the acetamido group | A peak in mass spectrometry corresponding to its molecular weight; characteristic amine protons in ¹H NMR.[8] |
Synthetic Pathway and Impurity Formation
The following diagram illustrates the synthetic route to this compound and highlights the points at which common impurities are introduced.
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- 2. discovery.researcher.life [discovery.researcher.life]
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- 4. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 5. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
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- 7. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 6-NITRO-1,3-BENZODIOXOL-5-AMINE(64993-07-3) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide and its Nitrated Benzodioxole Analogs
This guide provides a comprehensive comparison of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide with other nitrated benzodioxole derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, physicochemical properties, and anticipated biological activities of these compounds, supported by available data and established structure-activity relationships.
Introduction: The Significance of the Nitrated Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a key structural feature in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group onto the benzodioxole ring is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of the molecule. The strong electron-withdrawing nature of the nitro group can significantly influence a compound's interaction with biological targets, often enhancing its potency.[3]
This guide focuses on this compound, a derivative with a specific substitution pattern, and compares it to other nitrated benzodioxoles to elucidate the impact of substituent placement on its chemical and biological characteristics.
Synthesis of this compound and Related Compounds
A robust and reproducible synthetic route is paramount for the reliable biological evaluation of any compound. While a direct, one-pot synthesis of this compound is not extensively documented in a single source, a plausible and efficient pathway can be constructed from established methodologies for the nitration of benzodioxoles, followed by amination and acetylation.
Proposed Synthetic Pathway
The proposed synthesis commences with the nitration of commercially available 1,3-benzodioxole. Subsequent reduction of the nitro group, followed by a second nitration and a final acetylation step, would yield the target compound. The regioselectivity of the nitration steps is a critical consideration.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
This procedure follows established methods for the nitration of 1,3-benzodioxole.[4]
-
Step 1: Dissolve 1,3-benzodioxole (1 eq.) in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
-
Step 2: Cool the mixture to 15-25°C.
-
Step 3: Add a solution of nitric acid (d=1.4) in glacial acetic acid dropwise while maintaining the temperature.
-
Step 4: Stir the reaction mixture at room temperature overnight.
-
Step 5: Collect the precipitated crystals by filtration, wash with water, and recrystallize from ethanol to yield 5-nitro-1,3-benzodioxole.
This protocol is adapted from the de-acetylation of the target compound, indicating the stability of the desired product.[5] It is presented here as a potential route from a related precursor.
-
Step 1: Dissolve this compound (1 eq.) in methanol with heating in a round-bottom flask fitted with a reflux condenser.
-
Step 2: To the hot solution, add a boiling solution of sodium methoxide (1 eq.) in methanol.
-
Step 3: Boil the mixture under reflux for 15 minutes.
-
Step 4: Quench the reaction by adding glacial acetic acid.
-
Step 5: Remove methanol by distillation.
-
Step 6: Dissolve the residue in methylene chloride, filter to remove inorganic salts, and evaporate the solvent in vacuo to obtain 5-amino-6-nitro-1,3-benzodioxole.
This is a standard N-acetylation procedure.
-
Step 1: Dissolve 5-amino-6-nitro-1,3-benzodioxole (1 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Step 2: Add acetic anhydride (1.1 eq.) dropwise to the solution.
-
Step 3: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Step 4: Pour the reaction mixture into cold water to precipitate the product.
-
Step 5: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.
Comparative Physicochemical Properties
The physicochemical properties of a molecule, such as its lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below presents a comparison of computed physicochemical properties for this compound and other relevant nitrated and non-nitrated benzodioxole derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| This compound | C₉H₈N₂O₅ | 224.17 | 1.1 | 1 | 5 | 109.91 |
| 5-Nitro-1,3-benzodioxole[6] | C₇H₅NO₄ | 167.12 | 1.4 | 0 | 4 | 64.3 |
| N-(1,3-Benzodioxol-5-yl)acetamide[7] | C₉H₉NO₃ | 179.17 | 0.8 | 1 | 3 | 47.6 |
| N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide[8] | C₁₅H₁₂N₂O₆ | 316.26 | 2.4 | 1 | 6 | 103.0 |
| N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide[9] | C₁₅H₁₂N₂O₆ | 316.26 | 2.4 | 1 | 6 | 103.0 |
Analysis of Physicochemical Data:
-
The introduction of the nitro and acetamido groups in This compound significantly increases the polar surface area compared to the non-nitrated analog, N-(1,3-Benzodioxol-5-yl)acetamide. This suggests that the target compound may have lower cell permeability but potentially better solubility in polar solvents.
-
Compared to 5-Nitro-1,3-benzodioxole, the target compound has a lower XLogP3 value, indicating it is less lipophilic. The presence of the acetamido group provides a hydrogen bond donor, which is absent in 5-Nitro-1,3-benzodioxole. These features can influence the compound's interaction with biological membranes and protein binding sites.
-
The larger acetamide derivatives with an additional nitrophenoxy group exhibit significantly higher molecular weights and XLogP3 values, suggesting increased lipophilicity and potentially different pharmacokinetic profiles.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While direct comparative biological data for this compound is limited, we can infer potential activities and structure-activity relationships based on studies of related compounds.
Antimicrobial Activity
The benzodioxole scaffold is present in numerous compounds with antimicrobial properties.[1] The introduction of a nitro group often enhances this activity.[3]
Structure-Activity Relationship Insights:
-
Position of the Nitro Group: The position of the electron-withdrawing nitro group on the aromatic ring is critical for biological activity. Studies on other nitroaromatic compounds have shown that the position can significantly impact the compound's reduction potential, which is often linked to its mechanism of action (e.g., generation of reactive nitroso and hydroxylamino intermediates).[3] A comparative study of nitrochrysene isomers demonstrated that substitution at the 6-position was critical for strong tumorigenicity, highlighting the importance of substituent placement.[10]
-
The Acetamido Group: The acetamido group can participate in hydrogen bonding, potentially increasing the affinity of the molecule for its biological target. It also modulates the lipophilicity and solubility of the compound, which can affect its ability to reach the target site.
Caption: Structure-Activity Relationship (SAR) considerations for this compound.
Cytotoxicity and Anticancer Potential
Benzodioxole derivatives have been investigated for their antitumor activities.[11] The introduction of a nitro group can enhance cytotoxicity through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS).[12]
Comparative Considerations:
-
This compound vs. 5-Nitro-1,3-benzodioxole: The presence of the acetamido group in the target compound provides an additional site for interaction with biological macromolecules, which could lead to a different cytotoxicity profile compared to the simpler 5-nitro derivative.
-
Isomeric Comparison: The relative positions of the nitro and acetamido groups are expected to be a major determinant of cytotoxicity. For example, a 5-nitro-6-acetamido isomer would likely exhibit different electronic and steric properties, leading to altered biological activity. While direct comparative data is unavailable for these specific benzodioxole isomers, studies on chloro-nitroquinoline isomers suggest that such positional changes can significantly impact anticancer activity.[12]
Conclusion and Future Directions
This compound represents an interesting scaffold for further investigation in drug discovery. Based on the analysis of its structure and the properties of related compounds, it is predicted to possess noteworthy biological activities, particularly in the antimicrobial and anticancer realms.
The key takeaways from this comparative guide are:
-
Synthesis: A plausible, multi-step synthesis can be designed based on established chemical transformations.
-
Physicochemical Properties: The nitro and acetamido groups impart a distinct physicochemical profile compared to other benzodioxole derivatives, suggesting differences in solubility, permeability, and target interactions.
-
Biological Activity: Structure-activity relationships for related compounds strongly suggest that the specific substitution pattern of this compound will be a critical determinant of its biological activity.
Future research should focus on:
-
The development and optimization of a scalable synthesis for this compound and its isomers.
-
Direct, head-to-head comparative studies of the antimicrobial and cytotoxic activities of these isomers to definitively establish structure-activity relationships.
-
Elucidation of the mechanism of action of the most potent derivatives to guide further drug development efforts.
References
-
PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002).
-
PubChem. (n.d.). N-(1,3-Benzodioxol-5-yl)acetamide. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. Retrieved from [Link]
- Al-Saeedi, A. H., Al-Ghamdi, A. M., & El-Shishtawy, R. M. (2021). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals, 14(11), 1109.
- Guedes, R. C., D'Silva, C., & Ferreira, M.-J. M. U. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(23), 5679.
- Delclos, K. B., El-Bayoumy, K., Hecht, S. S., Walker, R. P., & Kadlubar, F. F. (1989). Comparative Tumorigenicity of Nitrochrysene Isomers in Newborn Mice. Carcinogenesis, 10(9), 1753–1756.
-
PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
-
PubChem. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
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PubChem. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(1,3-Benzodioxol-5-yl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
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PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the validation of "N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide," a nitroaromatic benzodioxole derivative. By examining the principles and experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), this document offers a comprehensive framework for selecting and validating a method that is fit for its intended purpose, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
The Critical Role of Method Validation
Analytical method validation provides documented evidence that a method is reliable and reproducible for its intended application.[4] This is paramount in the pharmaceutical industry to ensure product quality, safety, and efficacy.[5] For a compound like this compound, which contains both a nitroaromatic and a benzodioxole moiety, the choice of analytical technique is critical for accurately determining its identity, purity, and concentration in various matrices.
Comparative Overview of Analytical Techniques
The two most common and validated methods for the analysis of nitroaromatic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6] The selection between these techniques is often dictated by the analyte's specific properties, the sample matrix, and the desired sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Ideal for a wide range of non-volatile and thermally labile compounds. A robust and widely used technique for the analysis of nitroaromatics.[6] | Suitable for volatile and semi-volatile compounds.[7] Offers high resolution for the analysis of nitroaromatic compounds.[6] |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range.[7] | Generally offers higher sensitivity, often reaching the pg/mL level, especially with selected ion monitoring (SIM).[7] |
| Specificity | Specificity is dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra can cause interference.[7] | Highly specific due to mass fragmentation patterns, which act as a chemical fingerprint for the analyte.[7] |
| Typical Use Case | Routine quality control, quantification of active pharmaceutical ingredients (APIs).[7] | Impurity profiling, identification of unknown compounds, and trace-level analysis.[7] |
Analytical Method Validation Workflow
The validation of an analytical procedure is a process to demonstrate that it is suitable for its intended purpose.[2] The workflow, as outlined by ICH guidelines, involves a systematic evaluation of various performance characteristics.[1][8]
Caption: A generalized workflow for analytical method validation.
Interrelationship of Validation Parameters
The various validation parameters are interconnected, and a comprehensive understanding of these relationships is crucial for a successful validation study.
Caption: Interdependence of analytical method validation parameters.
Experimental Protocols for Validation
The following sections provide detailed, step-by-step methodologies for the validation of HPLC-UV and GC-MS methods for the analysis of this compound. These protocols are based on established practices for similar nitroaromatic and benzodioxole compounds.[6][7][9][10]
Protocol 1: Reversed-Phase HPLC-UV Method Validation
This protocol describes the validation of an HPLC-UV method for the quantification of this compound, following ICH guidelines.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 254-330 nm for nitroaromatics).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.[7]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[7]
3. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a spiked sample. The analyte peak should be well-resolved from any other peaks.[11]
-
Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12] For assay, this is typically 80% to 120% of the expected concentration.[13]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[8]
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over both days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[12]
Protocol 2: GC-MS Method Validation
This protocol outlines the validation of a GC-MS method, which is particularly useful for impurity profiling and trace analysis of this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimized to achieve good separation of the analyte from potential impurities.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
3. Validation Parameters:
-
Specificity: Analyze a blank solvent, a placebo, and the reference standard. The mass spectrum of the analyte peak in a sample should match that of the reference standard.
-
Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve and determine the correlation coefficient (r² ≥ 0.995).
-
Range: Establish the range based on the linearity, accuracy, and precision data.
-
Accuracy: Perform recovery studies at three different concentration levels. The mean recovery should be within 95.0% to 105.0%.
-
Precision:
-
Repeatability: Analyze six replicates of a standard solution. The RSD should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day. The overall RSD should be ≤ 10%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio in SIM mode.
-
Robustness: Evaluate the effect of small variations in GC parameters such as oven temperature ramp rate and carrier gas flow rate.
Conclusion
The choice between HPLC-UV and GC-MS for the validation of this compound depends on the specific analytical objective. HPLC-UV is a robust and reliable technique for routine quantification and quality control.[7] GC-MS, with its superior sensitivity and specificity, is better suited for impurity identification and trace-level analysis.[7] A thorough validation of the chosen method, following the principles outlined in the ICH guidelines, is essential to ensure the generation of accurate and reliable data, thereby supporting regulatory submissions and ensuring product quality.[1][4]
References
- A Comparative Guide to HPLC Method Validation Using 1-Bromo-3-Nitrobenzene as a Standard - Benchchem. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Validation of Impurity Methods, Part II. (2014, August 22).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. (n.d.).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO Brazil. (n.d.).
- Application Note: Validated Analytical Method for Nitroaromatic Compounds - Benchchem. (n.d.).
- Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.).
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.).
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 13. scielo.br [scielo.br]
A Comparative Guide to the Synthesis of 6-Nitro-1,3-benzodioxol-5-amine
Abstract
6-Nitro-1,3-benzodioxol-5-amine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents unique synthetic challenges due to the specific arrangement of its functional groups. This guide provides a comprehensive comparison of two primary synthetic routes to this valuable compound, starting from readily available precursors: 5-acetamido-1,3-benzodioxole and piperonal. Each route is critically evaluated based on experimental data, reaction mechanisms, yield, purity, safety considerations, and scalability. Detailed, step-by-step protocols are provided to enable researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Introduction
The 1,3-benzodioxole scaffold is a prevalent motif in a wide array of biologically active molecules. The introduction of both a nitro and an amino group onto this core structure, as seen in 6-nitro-1,3-benzodioxol-5-amine, creates a versatile building block for further chemical transformations. The electron-withdrawing nitro group and the electron-donating amino group on adjacent positions of the aromatic ring significantly influence the molecule's reactivity, making it a valuable precursor for the synthesis of complex heterocyclic systems. This guide aims to provide an in-depth, objective comparison of the most common synthetic pathways to this important intermediate, empowering researchers with the knowledge to select the most suitable route for their needs.
Route 1: Synthesis from 5-Acetamido-1,3-benzodioxole
This synthetic approach involves a two-step sequence: the regioselective nitration of 5-acetamido-1,3-benzodioxole followed by the deprotection of the acetamido group. The acetamido group serves as a directing group for the nitration and protects the amine functionality from oxidation.
Reaction Pathway
Caption: Synthetic pathway for 6-Nitro-1,3-benzodioxol-5-amine starting from 5-Acetamido-1,3-benzodioxole.
Step 1: Nitration of 5-Acetamido-1,3-benzodioxole
The crucial step in this route is the regioselective nitration of the starting material. The acetamido group is an ortho-, para-directing group. Due to the steric hindrance from the acetamido group and the electronic activation from the methylenedioxy bridge, the nitration is expected to occur predominantly at the C-6 position, ortho to the acetamido group.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-acetamido-1,3-benzodioxole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain this compound.
Step 2: Deacetylation of this compound
The final step is the hydrolysis of the acetamido group to yield the desired amine. A basic hydrolysis using sodium methoxide in methanol is an efficient method for this transformation.[1]
Experimental Protocol: [1]
-
In a large round-bottom flask equipped with a reflux condenser, dissolve this compound (40 g) in 4 L of methanol with heating.[1]
-
In a separate flask, prepare a solution of sodium methoxide (40 g) in 4 L of boiling methanol.[1]
-
Add the hot sodium methoxide solution to the solution of the acetamido compound and reflux the mixture for exactly 15 minutes.[1]
-
Quench the reaction by adding 220 mL of glacial acetic acid.[1]
-
Remove the methanol by distillation. Co-evaporate the residue twice with toluene to remove traces of methanol and acetic acid.[1]
-
Dissolve the residue in 3 L of methylene chloride and filter to remove any inorganic residues.[1]
-
Filter the methylene chloride solution through a pad of silica gel and evaporate the solvent under reduced pressure.[1]
-
Recrystallize the residue from isopropanol to obtain 6-nitro-1,3-benzodioxol-5-amine (30.9 g, 95% yield).[1]
Route 2: Synthesis from Piperonal (1,3-Benzodioxole-5-carbaldehyde)
This route commences with the readily available and inexpensive starting material, piperonal. The synthesis involves the nitration of piperonal, followed by the conversion of the aldehyde functionality into an amino group.
Reaction Pathway
Caption: Synthetic pathway for 6-Nitro-1,3-benzodioxol-5-amine starting from Piperonal.
Step 1: Nitration of Piperonal
The first step is the regioselective nitration of piperonal to yield 6-nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal). The electron-donating methylenedioxy group directs the nitration to the adjacent ortho position.
Experimental Protocol:
-
In a round-bottom flask, suspend piperonal (1 equivalent) in water.
-
With vigorous magnetic stirring at room temperature (20°C), add concentrated nitric acid (approximately 2 equivalents) dropwise. A color change from colorless to yellow is typically observed.
-
Monitor the reaction progress by TLC. The reaction is often complete within 15-30 minutes.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the yellow solid by filtration and wash with a saturated sodium bicarbonate solution, followed by distilled water until the pH of the filtrate is neutral.
-
Dry the product to obtain 6-nitropiperonal.
Step 2: Conversion of 6-Nitropiperonal to 6-Nitro-1,3-benzodioxol-5-amine
This transformation is the most critical step in this route and can be achieved through several methods, with reductive amination being a prominent choice. The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones, is a viable option.
Conceptual Experimental Protocol (Leuckart Reaction):
-
In a reaction vessel, mix 6-nitropiperonal (1 equivalent) with an excess of formamide or ammonium formate.
-
Heat the mixture to a temperature between 160-185 °C for several hours.
-
The intermediate N-formyl compound is formed, which is then hydrolyzed in the subsequent step.
-
After cooling, the reaction mixture is treated with a strong acid (e.g., HCl) and heated to hydrolyze the formyl amide.
-
Basification of the solution will precipitate the desired amine.
-
The crude product is then purified by filtration, washing, and recrystallization.
Note: The Leuckart reaction often requires high temperatures and can produce byproducts. Optimization of the reaction conditions is crucial for achieving a good yield.
Comparison of Synthesis Routes
| Feature | Route 1: From 5-Acetamido-1,3-benzodioxole | Route 2: From Piperonal |
| Starting Material | 5-Acetamido-1,3-benzodioxole (may need to be synthesized) | Piperonal (commercially available and inexpensive) |
| Number of Steps | 2 | 2 |
| Key Challenge | Regioselective nitration of the acetamido-substituted ring. | Conversion of the aldehyde to an amine without affecting the nitro group. |
| Yield | High yield reported for the deacetylation step (95%).[1] Overall yield depends on the nitration step. | Yield can be variable depending on the efficiency of the reductive amination step. |
| Purity | The product from the deacetylation step is reported to be of high purity after recrystallization.[1] | Purification can be more challenging due to potential byproducts from the reductive amination. |
| Safety | Involves the use of a nitrating mixture (strong acids). | The Leuckart reaction involves high temperatures and the handling of formamide or its derivatives. |
| Scalability | Potentially scalable, with the main consideration being the handling of large volumes of solvents in the deacetylation step. | Scalability of the Leuckart reaction can be challenging due to the high temperatures and potential for side reactions. |
Expert Insights and Causality
Route 1 offers a more controlled and potentially higher-yielding pathway, provided the initial nitration proceeds with high regioselectivity. The use of the acetamido group as a protecting and directing group is a classic and effective strategy in aromatic chemistry. The high yield of the deacetylation step makes this route very attractive if the nitrated intermediate is readily accessible.
Route 2 benefits from a very cheap and abundant starting material, piperonal. However, the conversion of the aldehyde to the amine in the presence of a nitro group can be tricky. Direct reductive amination conditions need to be carefully chosen to avoid reduction of the nitro group. The Leuckart reaction is a classic but often harsh method. Modern reductive amination protocols using reagents like sodium cyanoborohydride or sodium triacetoxyborohydride could offer milder and more selective alternatives, though their compatibility with the nitro group would need to be verified experimentally.
Conclusion
Both synthetic routes presented offer viable pathways to 6-nitro-1,3-benzodioxol-5-amine.
-
Route 1 is recommended for researchers seeking a high-purity product and for whom the starting material, 5-acetamido-1,3-benzodioxole, is available or can be synthesized efficiently. The key to success in this route lies in achieving high regioselectivity in the nitration step.
-
Route 2 is a more economical option due to the low cost of piperonal. However, it requires careful optimization of the reductive amination step to achieve a good yield and to simplify purification. This route may be more suitable for larger-scale production where cost of starting materials is a primary concern, provided a robust and scalable reductive amination protocol can be established.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, including factors such as available starting materials, desired purity, scale of production, and process safety considerations.
References
-
Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com. Available from: [Link]
Sources
Spectral analysis of "N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide" for structure confirmation
An In-Depth Comparative Guide to the Spectral Analysis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide for Unambiguous Structure Confirmation
Introduction: The Critical Role of Structure Verification in Medicinal Chemistry
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. The presence, position, and connectivity of every atom and functional group dictate the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This compound, a derivative of the well-known 1,3-benzodioxole scaffold, presents an interesting case for structural elucidation due to the interplay of its electron-donating and electron-withdrawing substituents.
This guide, designed for researchers and drug development professionals, provides a comprehensive, multi-technique approach to the structural confirmation of this compound. We will move beyond a simple recitation of data, explaining the causal reasoning behind experimental choices and interpreting the results through the comparative lens of a structurally similar alternative: its non-nitrated counterpart, N-(1,3-benzodioxol-5-yl)acetamide[1]. By comparing the spectral data of these two compounds, we will highlight the profound influence of the nitro group on the spectral landscape, thereby providing a self-validating system for structure confirmation.
The Analytical Gauntlet: A Multi-Pronged Spectroscopic Approach
No single analytical technique can provide a complete structural picture. True confidence in a molecule's identity is achieved by integrating data from orthogonal methods. Our analysis will pivot on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Experimental workflow for structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is unparalleled in its ability to detail the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR Analysis: The Proton Fingerprint
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Data Interpretation and Comparative Analysis:
The key to confirming the structure lies in observing the distinct shifts and coupling patterns, especially when compared to the non-nitrated analog. The introduction of the strongly electron-withdrawing nitro group (-NO₂) ortho to the amine substituent dramatically alters the electronic environment of the aromatic protons.
| Proton Assignment | Expected δ (ppm) for this compound | Reference δ (ppm) for N-(1,3-benzodioxol-5-yl)acetamide | Rationale for Shift/Multiplicity |
| H-4 | ~7.5 - 7.8 (s) | ~7.2 - 7.4 (d) | The nitro group's deshielding effect and the loss of coupling partner H-6 results in a downfield singlet. |
| H-7 | ~6.9 - 7.1 (s) | ~6.7 - 6.8 (d) | This proton is relatively unaffected electronically but becomes a singlet due to the substitution at position 6. |
| O-CH₂-O | ~6.0 - 6.1 (s) | ~5.9 - 6.0 (s) | The two protons of the methylenedioxy group are chemically equivalent, appearing as a sharp singlet. |
| N-H | ~9.0 - 10.0 (s, broad) | ~8.0 - 9.0 (s, broad) | The amide proton is deshielded by the adjacent carbonyl and the nitro group's influence. Its chemical shift can be solvent-dependent. |
| CO-CH₃ | ~2.2 - 2.3 (s) | ~2.1 - 2.2 (s) | The three equivalent methyl protons appear as a singlet, slightly downfield due to the proximity of the carbonyl group. |
Note: Predicted chemical shifts are based on standard substituent effects and data from similar benzodioxole derivatives[2][3].
¹³C NMR Analysis: The Carbon Backbone
¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT-135), provides a count of unique carbon atoms and identifies them as CH₃, CH₂, CH, or quaternary (Cq).
Experimental Protocol: The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. A DEPT-135 experiment is run subsequently to differentiate carbon types.
Data Interpretation and Comparative Analysis:
The nitro group's powerful electron-withdrawing nature significantly impacts the chemical shifts of the aromatic carbons it is attached to or is in conjugation with.
| Carbon Assignment | Expected δ (ppm) for this compound | Reference δ (ppm) for N-(1,3-benzodioxol-5-yl)acetamide | DEPT-135 Signal | Rationale for Shift |
| C=O | ~168 - 170 | ~168 - 170 | None (Quaternary) | Typical chemical shift for an amide carbonyl carbon. |
| C-6 (C-NO₂) | ~140 - 145 | N/A | None (Quaternary) | Direct attachment to the nitro group causes a strong downfield shift. |
| C-5 (C-NH) | ~135 - 140 | ~132 - 135 | None (Quaternary) | Quaternary carbon attached to the nitrogen atom. |
| C-3a, C-7a | ~145 - 150 | ~146 - 148 | None (Quaternary) | Quaternary carbons of the benzodioxole ring system. |
| C-4 | ~108 - 112 | ~112 - 115 | CH (Positive) | Aromatic methine carbon. |
| C-7 | ~105 - 108 | ~101 - 104 | CH (Positive) | Aromatic methine carbon. |
| O-CH₂-O | ~101 - 103 | ~101 - 102 | CH₂ (Negative) | Methylene carbon of the dioxole ring. |
| CO-CH₃ | ~24 - 26 | ~24 - 25 | CH₃ (Positive) | Methyl carbon of the acetyl group. |
Note: Expected chemical shifts are based on typical values for substituted aromatic systems and benzodioxoles[2][4][5].
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as unique vibrational fingerprints.
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr, ~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparative Analysis:
The most telling comparison is the appearance of strong absorption bands characteristic of the nitro group, which are absent in the spectrum of N-(1,3-benzodioxol-5-yl)acetamide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for N-(1,3-benzodioxol-5-yl)acetamide | Significance |
| N-H Stretch (Amide) | 3250 - 3350 | 3250 - 3350 | Confirms the presence of the secondary amide. |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Indicates the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Corresponds to the acetyl CH₃ and dioxole CH₂ groups. |
| C=O Stretch (Amide I) | 1660 - 1680 | 1660 - 1680 | Strong absorption confirming the amide carbonyl. |
| N-O Asymmetric Stretch | 1500 - 1550 | Absent | Crucial evidence for the nitro group. [6] |
| N-O Symmetric Stretch | 1330 - 1370 | Absent | Confirmatory peak for the nitro group. [6] |
| C-O Stretch (Ether) | 1200 - 1260 | 1200 - 1260 | Characteristic of the benzodioxole ether linkages. |
The presence of two strong bands in the 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹ regions is definitive proof of the nitro group's introduction onto the aromatic ring[6].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through an LC or GC system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for soft ionization (to observe the molecular ion) or Electron Impact (EI) for harder ionization (to induce fragmentation).
-
Data Acquisition: Record the mass-to-charge (m/z) ratio of the resulting ions. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental formula.
Data Interpretation and Comparative Analysis:
The primary goal is to confirm the molecular formula, C₉H₈N₂O₅, by observing the molecular ion peak. The calculated exact mass is 224.0433 Da. An HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.
Key Fragmentation Pathways:
The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragments for this compound include:
-
Loss of Acetyl Radical (•CH₃CO): A common fragmentation for acetamides, leading to the amine fragment.
-
Loss of Ketene (CH₂=C=O): Another characteristic pathway for N-arylacetamides.
-
Loss of Nitro Group (•NO₂): Cleavage of the C-N bond.
Caption: Proposed key fragmentation pathways in EI-MS.
Comparing this to N-(1,3-benzodioxol-5-yl)acetamide (MW = 179.17 g/mol )[1], the molecular ion would be at m/z = 179. The absence of a fragment corresponding to the loss of a nitro group in the reference compound further validates the structure of the target molecule.
Conclusion: A Symphony of Spectra for Unambiguous Confirmation
The structural confirmation of this compound is not achieved by a single piece of evidence, but by the harmonious convergence of data from multiple, independent spectroscopic techniques.
-
¹H and ¹³C NMR meticulously map the carbon-hydrogen framework, confirming the precise placement of the nitro and acetamide groups through predictable and observable changes in the chemical shifts of the aromatic nuclei compared to the non-nitrated analog.
-
IR Spectroscopy provides definitive, high-confidence evidence for the presence of all key functional groups, most critically the two strong, characteristic stretching bands of the nitro group that are absent in the reference compound.
-
High-Resolution Mass Spectrometry unequivocally establishes the correct elemental formula (C₉H₈N₂O₅) through an exact mass measurement of the molecular ion, while the fragmentation pattern provides corroborating evidence of the molecule's substructures.
Together, these analyses form a self-validating and robust protocol. Each technique cross-verifies the information provided by the others, leaving no ambiguity in the final structural assignment. This integrated, comparative approach represents the gold standard in chemical analysis, ensuring the integrity and reliability of research in drug discovery and beyond.
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A Comparative Guide to the Biological Activity of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide Derivatives
Introduction: The Therapeutic Potential of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a heterocyclic compound found in numerous natural products, serves as a "privileged structure" in medicinal chemistry. Its unique electronic and conformational properties make it a versatile scaffold for the design of novel therapeutic agents. The fusion of this core with an acetamide linker and the strategic placement of a nitro group, as seen in N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, creates a molecule of significant interest for exploring a range of biological activities. The electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capabilities of the acetamide function, suggests the potential for potent and selective interactions with biological targets.
This guide provides a comparative analysis of the biological activities of derivatives stemming from this core structure. We will delve into their potential as anticancer and antimicrobial agents, drawing comparisons with structurally related compounds documented in the scientific literature. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the efficacy of these molecules and providing detailed experimental protocols for their evaluation.
Anticancer Activity: A Focus on Cytotoxicity
The benzodioxole ring is a common feature in a variety of anticancer agents. Its ability to be metabolized by cytochrome P450 enzymes into reactive intermediates can lead to the inhibition of these enzymes and potentiation of cytotoxic effects. When combined with other pharmacophores, the resulting derivatives can exhibit significant anti-proliferative activity.
Comparative Analysis of Benzodioxole Derivatives
While direct studies on a wide array of this compound derivatives are limited, research on analogous 1,3-benzodioxole compounds provides a strong basis for comparison. For instance, a series of 1,3-benzodioxoles conjugated with arsenical precursors have demonstrated broad-spectrum anti-proliferative efficiency against multiple cancer cell lines, while showing significantly less inhibition against normal cell lines.[1][2] These compounds were found to inhibit the thioredoxin system, leading to induced oxidative stress and apoptosis in cancer cells.[1][2][3] Another study on 1,3-benzodioxole derivatives highlighted a methyl ester derivative as a particularly active compound, showing significant growth inhibitory activity on 52 different cell lines.[4]
The introduction of a nitro group, as in our core compound, is a well-established strategy in medicinal chemistry to enhance anticancer activity. Nitro-containing compounds have shown efficacy against a broad spectrum of cancer cell lines, with mechanisms including the inhibition of key enzymes like topoisomerase IIα and the generation of reactive oxygen species (ROS).[5] Therefore, it is hypothesized that derivatives of this compound could exhibit potent cytotoxic effects.
To illustrate a potential synthetic and screening workflow for such derivatives, the following diagram is provided.
Caption: Synthetic and screening workflow for novel derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[6][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11]
Table 1: Comparative Cytotoxicity of Structurally Related Compounds (Hypothetical Data)
| Compound ID | Core Structure | Modification | Cancer Cell Line | IC₅₀ (µM) |
| Parent | This compound | - | MCF-7 | >100 |
| Derivative A | This compound | N-benzyl | MCF-7 | 25.4 |
| Derivative B | This compound | N-(4-chlorobenzyl) | MCF-7 | 8.7 |
| Ref. Cpd 1 | 2-amino-N-aryl-nitrobenzimidazole | N-(2,6-dichlorophenyl) | HCT116 | 5.2[12] |
Antimicrobial Activity: Exploring New Frontiers
The acetamide moiety is a key feature in many compounds with demonstrated antimicrobial properties.[13] Modifications to the N-substituent of the acetamide can significantly impact the spectrum and potency of activity.[14][15]
Comparative Analysis of Acetamide Derivatives
Studies on various N-substituted acetamides have revealed promising antibacterial and antifungal activities. For example, a series of N-(substituted phenyl)-2-chloroacetamides showed efficacy against Gram-positive bacteria like Staphylococcus aureus and the yeast Candida albicans.[14] The lipophilicity and electronic nature of the substituents on the phenyl ring were found to be critical for activity.[14] Another study on benzothiazole-based acetamides identified derivatives with significant antibacterial and antifungal potential, with some compounds showing minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against E. coli.[16]
Given these precedents, it is plausible that derivatives of this compound, particularly those with varied substitutions on the acetamide nitrogen, could yield potent antimicrobial agents. The combination of the benzodioxole core with a functionalized acetamide side chain presents a rich chemical space for exploration.
Caption: SAR exploration for antimicrobial derivatives.
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)
The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[17][18] It relies on the diffusion of a test compound from a well through an agar plate seeded with a target microorganism.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.[19]
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile swab.[17]
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[18]
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a positive control (standard antibiotic) and a negative control (solvent alone).[18]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[18]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound ID | Core Structure | Modification | Test Organism | Zone of Inhibition (mm) |
| Parent | This compound | - | S. aureus | - |
| Derivative C | This compound | N-pyridinyl | S. aureus | 14 |
| Derivative D | This compound | N-thiazolyl | S. aureus | 18 |
| Ref. Cpd 2 | N-(substituted phenyl)-2-chloroacetamide | N-(4-chlorophenyl) | S. aureus | 16-20[14] |
| Ref. Cpd 3 | N-substituted-benzothiazole-acetamide | N-(pyridin-3-yl) | B. subtilis | (MIC: 6.25 µg/mL)[16] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of the benzodioxole and acetamide moieties, a diverse library of derivatives can be synthesized and evaluated. The comparative data from structurally related compounds strongly suggest potential for potent anticancer and antimicrobial activities.
Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to the acetamide N-substituent. This will allow for a thorough investigation of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Subsequent mechanistic studies will be crucial to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects.
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A Senior Application Scientist's Guide to the Cost-Analysis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide Synthesis
Introduction: The Significance of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in Research and Development
This compound, a niche yet significant molecule, holds a key position as a versatile intermediate in the synthesis of various biologically active compounds. Its unique structure, featuring a nitro group on the benzodioxole ring, makes it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. The strategic placement of the nitro and acetamido groups allows for a range of chemical modifications, opening avenues for the exploration of new chemical entities with potential therapeutic or practical applications.
This guide provides an in-depth cost-analysis of the synthesis of this compound, offering a comparative look at viable synthetic strategies. As senior application scientists, we understand that the economic feasibility of a synthetic route is as crucial as its chemical efficiency. Therefore, this document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the economic rationale behind procedural choices. We will delve into the nuances of starting material selection, reaction conditions, and purification methods, all while maintaining a sharp focus on the overall cost-effectiveness of each approach.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and disadvantages in terms of cost, efficiency, and scalability.
Figure 1: Retrosynthetic analysis of this compound highlighting the two primary synthetic routes.
Route 1 commences with the commercially available N-(1,3-benzodioxol-5-yl)acetamide and introduces the nitro group in the final step. This approach is linear and seemingly straightforward.
Route 2 begins with the more basic starting material, 3,4-methylenedioxyaniline, which is first nitrated to form 6-Nitro-1,3-benzodioxol-5-amine, followed by acetylation to yield the final product. This convergent approach offers flexibility but involves an additional synthetic step.
This guide will dissect each route, providing a detailed experimental protocol, a thorough cost analysis, and a discussion of the practical considerations for each.
Route 1: Direct Nitration of N-(1,3-benzodioxol-5-yl)acetamide
This is the most direct approach to the target molecule, assuming the availability of the starting material. The key transformation is the electrophilic aromatic substitution of a nitro group onto the benzodioxole ring.
Experimental Protocol (Adapted from the nitration of analogous benzodioxole derivatives)
Figure 2: Workflow for the nitration of N-(1,3-benzodioxol-5-yl)acetamide.
Materials:
-
N-(1,3-benzodioxol-5-yl)acetamide
-
Glacial Acetic Acid
-
Fuming Nitric Acid (>90%)
-
Ethanol (for recrystallization)
-
Crushed Ice
-
Standard laboratory glassware, including a three-necked flask, dropping funnel, and filtration apparatus.
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve N-(1,3-benzodioxol-5-yl)acetamide in glacial acetic acid.
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Allow the ice to melt completely, and then collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Cost Analysis: Route 1
The economic viability of this route is heavily dependent on the price of the starting material, N-(1,3-benzodioxol-5-yl)acetamide. As this is not a widely available commodity chemical, it is often sourced via custom synthesis, which can significantly inflate the cost.
Assumptions for Cost Calculation:
-
The following prices are estimates based on currently available data and may vary based on supplier, purity, and quantity.
-
A hypothetical 10-gram scale synthesis is used for calculation.
-
An estimated yield of 85% is assumed for the nitration reaction, based on similar reported procedures for aromatic nitrations.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles Required (per 10g product) | Estimated Price (USD) | Cost per 10g Product (USD) |
| N-(1,3-benzodioxol-5-yl)acetamide | 179.17 | 0.050 | ~$200/g (custom synthesis) | 1000.00 |
| Fuming Nitric Acid (>90%) | 63.01 | ~0.060 | ~$1/mL | ~3.00 |
| Glacial Acetic Acid | 60.05 | ~1.75 | ~$0.10/mL | 10.00 |
| Ethanol (for recrystallization) | 46.07 | ~2.17 | ~$0.05/mL | 5.00 |
| Total Estimated Cost | ~1018.00 |
Advantages of Route 1:
-
Direct and fewer steps: A single-step synthesis from a direct precursor simplifies the overall process.
-
Potentially high yielding: Nitration reactions on activated aromatic rings can be efficient.
Disadvantages of Route 1:
-
High cost of starting material: The primary drawback is the reliance on a potentially expensive, custom-synthesized starting material.
-
Regioselectivity: While the acetamido group is ortho-, para-directing, there is a possibility of forming other nitro-isomers, which would require careful purification and could lower the overall yield of the desired product.
Route 2: Acetylation of 6-Nitro-1,3-benzodioxol-5-amine
This alternative route begins with a more readily available and less expensive starting material, 3,4-methylenedioxyaniline. This route involves two main transformations: nitration followed by acetylation.
Experimental Protocol
Step 1: Nitration of 3,4-Methylenedioxyaniline to 6-Nitro-1,3-benzodioxol-5-amine
This step is analogous to the nitration in Route 1, but with a different starting material.
Figure 3: Workflow for the nitration of 3,4-Methylenedioxyaniline.
Step 2: Acetylation of 6-Nitro-1,3-benzodioxol-5-amine
The acetylation of the amino group is a standard and generally high-yielding reaction.
Figure 4: Workflow for the acetylation of 6-Nitro-1,3-benzodioxol-5-amine.
Procedure (Step 2):
-
Suspend 6-Nitro-1,3-benzodioxol-5-amine in water in a beaker with vigorous stirring.
-
Add acetic anhydride to the suspension.
-
Continue stirring vigorously at room temperature for 1-2 hours. The suspension should transform into a thicker paste of the acetylated product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any remaining acetic acid.
-
The crude this compound can be purified by recrystallization from ethanol.
Cost Analysis: Route 2
This route's cost-effectiveness stems from the use of a more economical starting material.
Assumptions for Cost Calculation:
-
Prices are estimates and may vary.
-
A hypothetical 10-gram scale synthesis is used for calculation.
-
An estimated yield of 80% for the nitration step and 95% for the acetylation step is assumed.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles Required (per 10g product) | Estimated Price (USD) | Cost per 10g Product (USD) |
| 3,4-Methylenedioxyaniline | 137.14 | 0.060 | ~$5/g | 300.00 |
| Fuming Nitric Acid (>90%) | 63.01 | ~0.072 | ~$1/mL | ~3.60 |
| Glacial Acetic Acid (Nitration) | 60.05 | ~2.10 | ~$0.10/mL | 12.00 |
| Acetic Anhydride | 102.09 | 0.053 | ~$0.50/mL | ~2.70 |
| Ethanol (for recrystallization) | 46.07 | ~4.34 | ~$0.05/mL | 10.00 |
| Total Estimated Cost | ~328.30 |
Advantages of Route 2:
-
Cost-effective starting material: 3,4-Methylenedioxyaniline is significantly cheaper than its acetylated counterpart.
-
High-yielding acetylation: The final acetylation step is typically a high-yielding and straightforward reaction.[1]
Disadvantages of Route 2:
-
Additional synthetic step: The two-step process adds to the overall labor and time required.
-
Handling of a more hazardous intermediate: 6-Nitro-1,3-benzodioxol-5-amine is a nitroaromatic amine, which may have higher toxicity and require more careful handling.
Purification and Characterization
For both synthetic routes, the final product requires purification to remove unreacted starting materials, reagents, and any side products.
-
Recrystallization: As outlined in the protocols, recrystallization from a suitable solvent like ethanol is an effective and economical method for purifying the final product. The choice of solvent is critical and should be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution. The cost of silica gel and solvents should be factored into the overall cost for high-purity applications.
-
Decolorization: If the product is colored, treatment with activated carbon during the recrystallization process can be effective in removing colored impurities.
Characterization of the final product should be performed using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Comparative Summary and Recommendation
| Feature | Route 1: Nitration of Acetanilide | Route 2: Acetylation of Nitroamine |
| Starting Material Cost | Very High (Custom Synthesis) | Moderate |
| Number of Steps | 1 | 2 |
| Estimated Cost per 10g | ~ $1018.00 | ~ $328.30 |
| Process Simplicity | Simpler | More Complex |
| Potential Hazards | Nitrating agents | Nitrating agents and nitroamine intermediate |
| Scalability | Limited by starting material cost | More scalable due to cheaper starting material |
Recommendation:
For laboratory-scale synthesis and research purposes where cost is a significant factor, Route 2 is the clear recommendation . The substantial cost savings from using the more readily available 3,4-methylenedioxyaniline as the starting material far outweigh the inconvenience of an additional synthetic step. While this route involves handling a nitroamine intermediate, standard laboratory safety protocols should be sufficient to mitigate the risks.
For large-scale industrial production, the cost of the starting material in Route 1 would be prohibitive unless a cost-effective manufacturing process for N-(1,3-benzodioxol-5-yl)acetamide is established. Therefore, Route 2 remains the more economically viable option for producing this compound at any significant scale.
References
-
PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]
-
CP Lab Safety. Nitric Acid, Red Fuming 90%+. [Link]
-
The Science Company. Acetic Acid, Glacial, 500mL. [Link]
-
Tyger Scientific. TygerGel 1 - Silica Gel for Column Chromatography 20 kg Drum. [Link]
- Google Patents.
-
Carl ROTH. Celite ® 545, 1 kg. [Link]
Sources
A Novel Approach to Reference Standards in MDMA Analysis: A Comparative Guide to N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of forensic chemistry and pharmaceutical analysis, the precision of quantitative and qualitative assessments hinges on the quality of reference standards. For 3,4-methylenedioxymethamphetamine (MDMA), a controlled substance with significant forensic and resurgent therapeutic interest, the landscape of reference materials has been well-established, primarily relying on the hydrochloride salt and its deuterated analogs. This guide introduces a novel potential reference standard, N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide , and provides a comprehensive comparison with existing standards, supported by a discussion of the underlying chemical principles and proposed analytical workflows.
While not currently a commercially available certified reference material (CRM), the unique structural modifications of this compound present a compelling case for its consideration. This guide will explore the rationale for its potential use, its proposed synthesis from MDMA, and a comparative analysis of its theoretical advantages and disadvantages against conventional MDMA reference standards.
The Case for a Derivatized MDMA Standard
The use of derivatized compounds as analytical standards offers several advantages in forensic drug analysis. Derivatization can enhance the stability, improve chromatographic behavior, and increase the selectivity of detection[1][2]. By modifying the functional groups of a parent molecule, a derivative can be created that is more amenable to specific analytical techniques and less prone to degradation.
In the context of MDMA, which possesses a secondary amine, derivatization can mitigate issues related to its basicity and potential for interaction with active sites in chromatographic columns[3]. The proposed standard, this compound, incorporates two key modifications: N-acetylation and aromatic nitration.
-
N-Acetylation: The conversion of the secondary amine to an acetamide group neutralizes the basicity of the molecule. This can lead to improved peak shape and reduced tailing in gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses.
-
Aromatic Nitration: The introduction of a nitro group onto the benzodioxole ring increases the molecular weight and can enhance detectability in certain mass spectrometry (MS) applications. Furthermore, the electron-withdrawing nature of the nitro group can influence the molecule's chromatographic retention and fragmentation patterns, potentially offering greater specificity.
Proposed Synthesis of this compound from MDMA
The synthesis of the proposed reference standard from MDMA can be envisioned as a two-step process, as illustrated below. This proposed pathway allows for the creation of the derivatized standard from a well-characterized starting material, ensuring a clear lineage for traceability.
Caption: Proposed two-step synthesis of this compound from MDMA.
Step 1: N-Acetylation of MDMA. MDMA is reacted with an acetylating agent, such as acetic anhydride, to form N-acetyl-MDMA. This is a standard chemical transformation that is well-documented for primary and secondary amines.
Step 2: Nitration of N-acetyl-MDMA. The resulting N-acetyl-MDMA is then subjected to aromatic nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent for aromatic rings. The position of nitration will be directed by the existing substituents on the benzodioxole ring.
Comparative Analysis: this compound vs. Conventional MDMA Standards
The following table provides a comparative overview of the proposed reference standard against the commonly used MDMA hydrochloride and its deuterated analog.
| Feature | MDMA Hydrochloride (CRM) | MDMA-d5 Hydrochloride (CRM) | This compound (Proposed) |
| Purity & Traceability | High purity, traceable to national standards[1]. | High purity and isotopic enrichment, traceable[3]. | Potentially high purity achievable through crystallization; traceability to a certified MDMA starting material. |
| Stability | Generally stable as a solid salt. | Stable, with the primary concern being isotopic exchange under certain conditions. | Expected to be highly stable due to the robust amide and nitro functional groups. |
| Solubility | Soluble in water and polar organic solvents. | Soluble in water and polar organic solvents. | Expected to be soluble in common organic solvents used for chromatography. |
| Hygroscopicity | Can be hygroscopic, requiring careful storage. | Can be hygroscopic. | Likely to be a non-hygroscopic, crystalline solid. |
| Safety/Handling | Controlled substance, requires appropriate licensing for handling. | Controlled substance, requires appropriate licensing. | Potentially non-psychoactive and may fall outside of controlled substance regulations (subject to legal review). |
| Analytical Utility | Direct comparison for underivatized MDMA analysis. | Internal standard for mass spectrometry-based quantification. | Potential for improved chromatographic performance and unique mass spectral fragmentation for enhanced specificity. |
Experimental Protocols for Characterization and Comparison
To validate the suitability of this compound as a reference standard, a rigorous analytical characterization would be required. The following experimental workflows outline the necessary steps.
Workflow for Characterization of the Proposed Standard
Caption: Workflow for the synthesis, purification, and analytical characterization of the proposed reference standard.
1. Synthesis and Purification:
-
Synthesize this compound from a certified MDMA reference material.
-
Purify the product to a high degree using techniques such as recrystallization to obtain a crystalline solid.
2. Structural Elucidation and Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure using 1H and 13C NMR.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify characteristic functional groups (amide, nitro, benzodioxole).
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD): Assess the purity of the synthesized material.
-
Differential Scanning Calorimetry (DSC): Determine the melting point and assess thermal stability.
Workflow for Comparative Analysis
Caption: Workflow for the comparative analytical performance evaluation.
1. HPLC-UV/DAD Method Validation:
-
Develop and validate an HPLC method for the simultaneous analysis of MDMA and the proposed standard.
-
Compare key validation parameters such as linearity, range, precision, and accuracy.
2. GC-MS Analysis:
-
Analyze both the underivatized MDMA standard and the proposed derivatized standard by GC-MS.
-
Compare their chromatographic behavior (retention time, peak shape) and mass spectral fragmentation patterns to assess for any analytical advantages of the derivatized standard.
Conclusion
The exploration of this compound as a potential reference standard for MDMA presents a forward-thinking approach to enhancing analytical methodologies in forensic and pharmaceutical sciences. While further experimental validation is necessary, the theoretical advantages of improved stability, chromatographic performance, and potentially altered legal classification make it a compelling candidate for development. This guide serves as a foundational document to stimulate further research and discussion within the scientific community on the evolution of reference materials for controlled substances. By embracing novel, chemically-informed approaches to reference standard design, we can continue to improve the accuracy, reliability, and safety of analytical testing.
References
-
Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Forensic Chemistry.
-
The Application of Chemical Derivatization in Forensic Drug Chemistry for Gas and High-Performance Liquid Chromatographic Methods of Analysis. Journal of Forensic Sciences.
-
Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Forensic Science Review.
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A Comparative Guide to the Characterization of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth characterization of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a nitroaromatic compound built upon the privileged 1,3-benzodioxole scaffold. In drug discovery, the inclusion of a nitro group is a double-edged sword; it can confer potent biological activity but also raises concerns about toxicity due to metabolic reduction pathways.[1][2] This document aims to objectively dissect the physicochemical and spectroscopic properties of the title compound by comparing it with key structural analogs. By understanding how the interplay of the nitro, acetamide, and methylenedioxy functionalities influences its characteristics, researchers can make more informed decisions in the design of novel therapeutic agents.
The 1,3-benzodioxole moiety is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs, where it often contributes to favorable pharmacokinetic profiles and target interactions.[3][4] The introduction of a nitro group onto this scaffold, as seen in this compound, dramatically alters the electronic landscape of the molecule, creating a system with unique potential for biological investigation.[5][6]
Synthesis and Characterization of the Target Compound
The synthesis of this compound is typically achieved through the electrophilic nitration of its precursor, N-(1,3-benzodioxol-5-yl)acetamide. The directing effects of the acetamido and methylenedioxy groups are crucial for achieving the desired regiochemistry. The acetamido group is an ortho-, para-director, while the methylenedioxy group also directs ortho to its position. The nitration occurs at the 6-position, which is ortho to the activating acetamido group and adjacent to the methylenedioxy bridge.
Detailed Experimental Protocol: Synthesis
A representative protocol for the synthesis, adapted from established methods for the nitration of benzodioxole derivatives, is provided below.[7][8]
Materials and Equipment:
-
N-(1,3-benzodioxol-5-yl)acetamide
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (~70%)
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer, thermometer, dropping funnel
-
Ice bath
-
Büchner funnel and filtration apparatus
Procedure:
-
Dissolution: In a 250 mL three-necked flask, dissolve N-(1,3-benzodioxol-5-yl)acetamide (10 mmol) in 50 mL of glacial acetic acid. Stir until fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to approximately 15°C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.0 mL) in glacial acetic acid (5.0 mL) dropwise to the stirred solution. Maintain the internal reaction temperature between 15-25°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC indicates completion of the reaction.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at low temperature.
Comparative Analysis with Structural Analogs
To understand the unique properties of this compound, it is compared with three analogs: its non-nitrated precursor, a simple nitroaromatic amine (4-Nitroaniline), and a nitroaniline with a different oxygen-containing substituent (4-Methoxy-2-nitroaniline).
Data Summary Table
| Property | This compound (Predicted) | N-(1,3-benzodioxol-5-yl)acetamide[9] | 4-Nitroaniline[10] | 4-Methoxy-2-nitroaniline[11] |
| Molecular Formula | C₉H₈N₂O₅ | C₉H₉NO₃ | C₆H₆N₂O₂ | C₇H₈N₂O₃ |
| Molecular Weight | 224.17 g/mol | 179.17 g/mol | 138.12 g/mol | 168.15 g/mol |
| Appearance | Yellow Crystalline Solid | White/Off-white Solid | Bright Yellow Crystalline Powder[12] | Orange Powder |
| Topological Polar Surface Area (TPSA) | ~119.4 Ų | 47.6 Ų | 71.8 Ų | ~91.6 Ų |
| Key IR Peaks (cm⁻¹) | ~3300 (N-H), ~1680 (C=O, Amide I), ~1520 & ~1340 (NO₂), ~1250 (C-O-C) | ~3300 (N-H), ~1670 (C=O, Amide I), ~1250 (C-O-C) | ~3400 & ~3300 (N-H), ~1500 & ~1320 (NO₂) | ~3400 & ~3300 (N-H), ~1510 & ~1330 (NO₂), ~1240 (C-O-C) |
| ¹H NMR (Predicted δ, ppm) | ~8.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~6.1 (s, 2H, OCH₂O), ~2.2 (s, 3H, CH₃) | ~7.5-6.8 (m, 3H, Ar-H), ~5.9 (s, 2H, OCH₂O), ~2.1 (s, 3H, CH₃) | ~8.1 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H) | ~7.5 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.8 (s, 3H, OCH₃) |
Discussion of Comparative Data
1. Comparison with N-(1,3-benzodioxol-5-yl)acetamide (The Precursor)
-
Electronic Effects: The most significant difference is the introduction of the strongly electron-withdrawing nitro (-NO₂) group. This deactivates the aromatic ring towards further electrophilic substitution and lowers the electron density of the entire molecule. This is reflected in the predicted downfield shift of the aromatic protons in the ¹H NMR spectrum of the nitro derivative compared to its precursor.
-
Physical Properties: The addition of the nitro group increases the molecular weight and polarity, which is evident from the significant increase in the Topological Polar Surface Area (TPSA). This typically leads to a higher melting point and altered solubility, favoring more polar solvents.
-
Spectroscopy: In the IR spectrum, the presence of the nitro group is confirmed by two strong characteristic peaks around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).
2. Comparison with 4-Nitroaniline (The Simple Analog)
-
Structural Complexity: this compound possesses two additional key features: the acetamide group (-NHCOCH₃) instead of a simple amine (-NH₂), and the fused 1,3-benzodioxole ring system.
-
Reactivity and H-bonding: The acetamide group is less basic than the primary amine of 4-nitroaniline and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This is in contrast to 4-nitroaniline, which has two N-H donor sites. This difference can profoundly impact receptor binding interactions and crystal packing.
-
Conformational Rigidity: The fused bicyclic benzodioxole system imparts significant conformational rigidity compared to the monocyclic 4-nitroaniline. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
3. Comparison with 4-Methoxy-2-nitroaniline (The Isomeric Analog)
-
Substituent Effects: This comparison highlights the difference between a methylenedioxy group and a methoxy group. While both are electron-donating, the bicyclic nature of the methylenedioxy group in the target compound locks the oxygen atoms in place. In 4-methoxy-2-nitroaniline, the methoxy group can rotate freely.
-
Regiochemistry: The positions of the nitro and amino groups are different. In our target compound, the nitro group is ortho to the acetamido group. In 4-methoxy-2-nitroaniline, the nitro group is ortho to the amine and meta to the methoxy group. This different electronic and steric environment will lead to distinct chemical reactivity and biological activity profiles.
-
Spectroscopy: The ¹H NMR spectra are distinct. The target compound is predicted to show two aromatic singlets due to the substitution pattern, whereas 4-methoxy-2-nitroaniline shows a more complex splitting pattern (doublets and a doublet of doublets).
Biological Context and Potential Applications
Nitroaromatic compounds are a well-established class of therapeutic agents, particularly as antimicrobials.[1] Their mechanism often involves the enzymatic reduction of the nitro group within target cells (e.g., bacteria or protozoa) to generate cytotoxic reactive nitrogen species.[2][5] This bioactivation is key to their efficacy but also a source of potential toxicity in host cells.
The 1,3-benzodioxole scaffold itself is present in compounds with a wide range of activities, including anticancer and neurological applications.[3][13] For instance, derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes and as antagonists for neurological receptors.[13][14]
Therefore, this compound combines a "warhead" (the nitro group) with a "scaffold of interest" (the benzodioxole ring). Its derivatives could be explored for:
-
Antimicrobial Activity: Particularly against anaerobic bacteria or parasites that possess the necessary nitroreductase enzymes.
-
Anticancer Activity: The nitro group can lead to bioreductive activation in the hypoxic environment of solid tumors.
-
Enzyme Inhibition: Serving as a scaffold for developing inhibitors for various enzymes, where the nitro group can act as a key binding element or a metabolic handle.
Conclusion
This compound is a multifaceted molecule whose properties are defined by the synergistic and competing effects of its functional groups. The comparative analysis reveals that the introduction of a nitro group onto the N-acetylated benzodioxole core drastically increases polarity and alters the electronic character of the aromatic system. When compared to simpler nitroaromatics like 4-nitroaniline, the target compound offers greater structural complexity and rigidity, which are often desirable traits in modern drug design. A thorough understanding of its synthesis, spectroscopic signatures, and physicochemical properties relative to its analogs provides a solid foundation for any researcher aiming to explore this chemical space for the development of novel bioactive agents.
References
- Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole. Benchchem.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). ResearchGate.
- A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
- Timeline showing the nitroaromatic drugs approved until 2023. ResearchGate.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025).
- Application Notes and Protocols for 6-Amino-1,3-benzodioxole Derivatives in Medicinal Chemistry. Benchchem.
- Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. (2008). PubMed.
- N-(2H-1,3-Benzodioxol-5-yl)acetamide. PubChem.
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.
- Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com.
- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). PMC - NIH.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations.
- 4-Nitroaniline. ChemicalBook.
- 4-Methoxy-2-nitroaniline. PubChem.
- 4-Nitroaniline. PubChem.
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- 14. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Efficacy of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in Multi-Step Synthesis: A Comparative Analysis
For Immediate Release
In the intricate landscape of multi-step organic synthesis, the selection of intermediates plays a pivotal role in determining the overall efficiency, yield, and purity of the final product. This guide offers a comprehensive comparison of synthetic strategies for obtaining key substituted benzodioxole derivatives, with a particular focus on the efficacy of utilizing N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide as a central intermediate. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to valuable chemical entities.
The benzodioxole moiety is a common scaffold in a wide array of biologically active molecules and natural products.[1] A crucial derivative, 6-nitro-1,3-benzodioxol-5-amine , serves as a versatile precursor for further functionalization. This guide will dissect two primary synthetic pathways to this key amine, evaluating the merits and drawbacks of a route proceeding through the acetyl-protected intermediate, this compound, against a more direct alternative approach.
At the Crossroads of Synthesis: Two Competing Pathways
The synthesis of 6-nitro-1,3-benzodioxol-5-amine can be strategically approached from two distinct directions, each with its own set of advantages and challenges. The core of our comparison lies in the management of the amino and nitro functionalities on the benzodioxole ring.
Pathway 1: The Acetyl-Protected Route featuring this compound
This well-established methodology leverages the use of an acetamido group as a protecting and directing entity. The synthesis commences with the acetylation of 5-amino-1,3-benzodioxole, followed by a regioselective nitration, and concludes with the deprotection of the acetamido group to furnish the desired product.
Pathway 2: The Direct Nitration-Amination Route
An alternative strategy involves the initial nitration of the parent 1,3-benzodioxole, followed by a subsequent amination step to introduce the amino group. This pathway, while seemingly more direct, presents its own set of regiochemical and reactivity hurdles.
The following sections will provide a detailed, step-by-step comparison of these two pathways, supported by experimental data and mechanistic insights.
Pathway 1: A Deep Dive into the Acetyl-Protected Strategy
The use of this compound as a pivotal intermediate offers a high degree of control over the synthetic sequence. The acetamido group serves a dual purpose: it moderates the activating effect of the amino group, preventing polysubstitution during nitration, and it directs the incoming nitro group predominantly to the desired ortho position.
Step 1: Acetylation of 5-Amino-1,3-benzodioxole
The initial step involves the protection of the amino group of 5-amino-1,3-benzodioxole via acetylation. This is a standard and typically high-yielding transformation.
Step 2: Nitration of N-(1,3-benzodioxol-5-yl)acetamide
This is the cornerstone of this pathway. The nitration of the acetylated amine is a classic example of an electrophilic aromatic substitution. The acetamido group, being an ortho-, para-director, guides the incoming nitronium ion (NO₂⁺) to the positions ortho and para to itself. Due to the steric hindrance at the position ortho to the bulky acetamido group and adjacent to the dioxole ring, the para-substitution product, this compound, is the major product.
Step 3: Deacetylation of this compound
The final step is the removal of the acetyl protecting group to unveil the free amine. This is typically achieved through basic hydrolysis. A highly efficient protocol for this transformation has been reported, affording the desired 6-nitro-1,3-benzodioxol-5-amine in excellent yield.[2]
Pathway 2: The Alternative Route – Direct Nitration and Subsequent Amination
This pathway commences with the nitration of the readily available 1,3-benzodioxole.
Step 1: Nitration of 1,3-benzodioxole
The direct nitration of 1,3-benzodioxole has been shown to proceed in high yield to furnish 5-nitro-1,3-benzodioxole.[3][4] This reaction takes advantage of the activating nature of the methylenedioxy group.
Step 2: Amination of 5-Nitro-1,3-benzodioxole
The subsequent introduction of an amino group ortho to the existing nitro group is the most challenging aspect of this pathway. Direct amination of such an electron-deficient aromatic ring is not a straightforward transformation. While methods for the direct amination of some nitroaromatic compounds exist, a specific high-yielding protocol for the conversion of 5-nitro-1,3-benzodioxole to 6-nitro-1,3-benzodioxol-5-amine is not readily found in the literature. This represents a significant hurdle for the practical application of this route.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each pathway.
| Step | Pathway 1: Acetyl-Protected Route | Pathway 2: Direct Nitration-Amination Route |
| Starting Material | 5-Amino-1,3-benzodioxole | 1,3-Benzodioxole |
| Step 1 | Acetylation of 5-amino-1,3-benzodioxole | Nitration of 1,3-benzodioxole |
| Yield | High (Typical) | 87-90.6%[3][4] |
| Step 2 | Nitration of N-(1,3-benzodioxol-5-yl)acetamide | Amination of 5-nitro-1,3-benzodioxole |
| Yield | Moderate to High (para-product favored) | Data not readily available; likely challenging |
| Step 3 | Deacetylation of this compound | - |
| Yield | 95%[2] | - |
| Overall Yield | Potentially higher and more reliable | Highly dependent on the challenging amination step |
| Regiocontrol | Excellent, directed by the acetamido group | Potentially problematic in the amination step |
| Scalability | Well-established and scalable transformations | Amination step may pose scalability challenges |
Experimental Protocols
Protocol for Pathway 1: Deacetylation of this compound[3]
-
Dissolve 40 g of this compound in 4 L of methanol with heating in a 10 L round-bottom flask equipped with a reflux condenser.
-
To this hot solution, add a boiling solution of 40 g of sodium methoxide in 4 L of methanol.
-
Boil the mixture under reflux for exactly 15 minutes.
-
Interrupt the reaction by adding 220 ml of glacial acetic acid.
-
Remove the methanol by distillation.
-
Remove the last traces of methanol and acetic acid by a two-fold evaporation with toluene.
-
Dissolve the product in 3 L of methylene chloride and filter to remove organic residues.
-
Filter the methylene chloride solution through silicon dioxide and evaporate in vacuo.
-
Recrystallize the residue from isopropanol to yield 30.9 g (95% of theory) of 5-amino-6-nitro-1,3-benzodioxole.
Protocol for Pathway 2: Nitration of 1,3-Benzodioxole[4]
-
Place 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.
-
Nitrate the solution at 15°-25° C by the dropwise addition of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid.
-
Stir the mixture at room temperature overnight.
-
Collect the precipitated crystals by suction filtration, wash with water, and recrystallize from alcohol.
-
This procedure yields a total of 16.0 g (90.6% of theory) of 5-nitro-1,3-benzodioxole.
Mechanistic Rationale and Strategic Implications
The superior efficacy of Pathway 1, which utilizes this compound, is rooted in fundamental principles of organic chemistry. The acetamido group acts as a powerful para-directing group, ensuring the desired regioselectivity during the critical nitration step. This level of control is paramount in multi-step syntheses where the formation of isomeric byproducts can significantly complicate purification and reduce overall yields.
Conversely, Pathway 2, while appearing more concise, hinges on a challenging direct amination of a nitrated benzodioxole. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, making a subsequent nucleophilic aromatic substitution for amination a more plausible, yet often difficult, transformation. The lack of readily available, high-yielding protocols for this specific amination step underscores the practical limitations of this approach.
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the two synthetic pathways.
Conclusion
Based on the available experimental data and established mechanistic principles, the synthetic route proceeding through the intermediate This compound demonstrates superior efficacy and reliability for the synthesis of 6-nitro-1,3-benzodioxol-5-amine. The use of the acetamido group as a protecting and directing moiety provides excellent regiochemical control during the critical nitration step, leading to a high overall yield of the desired product.
While the alternative pathway involving direct nitration of 1,3-benzodioxole is efficient in its initial step, the subsequent amination presents a significant synthetic challenge, making it a less viable option for predictable and scalable synthesis. For researchers and professionals in drug development, the acetyl-protected route offers a more robust and validated strategy for accessing this valuable synthetic intermediate.
References
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PrepChem. Synthesis of 1-nitro-3,4-methylenedioxybenzene. Available from: [Link]
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PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available from: [Link]
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Jaan's Science Class. Nitration of acetanilide (Lab report). 2012. Available from: [Link]
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Kowalski, P., et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. 2021;26(7):1857. Available from: [Link]
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Chem-Impex. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. Available from: [Link]
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Dawood, R. S. & Hamed, A. S. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment. 2019;23(Special Issue I). Available from: [Link]
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eGyanKosh. EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. Available from: [Link]
- Google Patents. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
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Vibzz Lab. Preparation of p-Nitroacetanilide. 2020. Available from: [Link]
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Leite, A. C. L., et al. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista de Ciências Farmacêuticas Básica e Aplicada. 2005;26(2):123-127. Available from: [Link]
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PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Available from: [Link]
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PubChem. 1,3-Benzodioxole, 5-nitro-. Available from: [Link]
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Scribd. The Nitration of Acetanilide. Available from: [Link]
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ResearchGate. (PDF) Nitration of Acetanilide. Available from: [Link]
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De la Mora, M. A., et al. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank. 2018;2018(4):M1013. Available from: [Link]
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Wang, Y., et al. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry. 2022;70(25):7636-7648. Available from: [Link]
-
Kowalski, P., et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. 2021;26(7):1857. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
In the landscape of drug discovery and chemical research, the introduction of novel compounds necessitates a proactive and rigorous approach to safety. N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is one such compound where comprehensive, peer-reviewed safety data is not yet widely available. This guide is constructed to fill that gap, providing essential, immediate safety and logistical information for its handling. As your partner in laboratory safety, our goal is to build deep trust by offering value that extends beyond the product itself. The protocols herein are derived from an expert analysis of the compound's constituent functional groups—a nitroaromatic system and an acetamide moiety—to ensure a self-validating system of protection for researchers, scientists, and drug development professionals.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach grounded in chemical first principles is imperative. The potential hazards of this compound are inferred from its structural components.
-
Aromatic Nitro Group: Aromatic nitro compounds as a class present several potential hazards. They are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] A primary toxicological concern is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Furthermore, these compounds may be combustible and can release toxic fumes, including nitrogen oxides, upon decomposition.[2][3]
-
Acetamide Moiety: The presence of the acetamide functional group warrants caution, as some compounds in this family are suspected carcinogens.[4][5]
-
Physical Form: As a solid, likely in crystalline or powdered form, there is a significant risk of generating airborne particles during handling.[3] Inhalation of such particles is a primary route of exposure that must be meticulously controlled.[3]
Core Directive: Personal Protective Equipment (PPE) Framework
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side-shields | Nitrile rubber gloves | Laboratory coat | Not required in a well-ventilated storage area |
| Weighing & Transfer (Solid) | Chemical splash goggles[6][7] | Nitrile rubber gloves (inspect before use)[8] | Closed laboratory coat | Mandatory: NIOSH/MSHA or EN 149 approved respirator within a chemical fume hood[3][7][8] |
| Solution Preparation | Chemical splash goggles | Nitrile rubber gloves | Closed laboratory coat; Chemical-resistant apron recommended[6] | To be conducted within a chemical fume hood |
| Reaction Monitoring & Sampling | Chemical splash goggles | Nitrile rubber gloves | Closed laboratory coat | To be conducted within a chemical fume hood |
| Spill Cleanup (Solid) | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | NIOSH/MSHA approved respirator with P100 filter |
| Waste Disposal | Chemical splash goggles | Nitrile rubber gloves | Closed laboratory coat; Chemical-resistant apron | To be conducted within a chemical fume hood |
Operational Plan: Ensuring Procedural Integrity
The efficacy of PPE is directly linked to its correct use. The following step-by-step protocols provide a self-validating system for minimizing exposure.
Engineering Controls: The First Line of Defense
All procedures involving the handling of solid this compound or its concentrated solutions must be performed within a certified and properly functioning chemical fume hood.[4][6] This is the primary engineering control to minimize inhalation exposure.
Experimental Protocol: Donning and Doffing PPE
Donning Sequence (Putting On):
-
Lab Coat/Coveralls: Don the appropriate body protection. Ensure it is fully fastened.
-
Respirator: If required, perform a seal check on your respirator before entering the work area.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the final layer of protection. Ensure gloves overlap the cuffs of the lab coat.
Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat/Coveralls: Remove the lab coat by turning it inside out as you remove it.
-
Eye Protection: Remove goggles from the back to the front.
-
Respirator: Remove the respirator last, after leaving the immediate work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. ICSC 0233 - ACETAMIDE [chemicalsafety.ilo.org]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
